Cdk5-IN-3
Description
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Properties
Molecular Formula |
C22H26N4O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(1R)-1-(7-anilino-1,6-naphthyridin-2-yl)-1-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C22H26N4O/c1-22(27,17-10-12-26(2)13-11-17)20-9-8-16-15-23-21(14-19(16)25-20)24-18-6-4-3-5-7-18/h3-9,14-15,17,27H,10-13H2,1-2H3,(H,23,24)/t22-/m1/s1 |
InChI Key |
MLZPRAPIZUZUNO-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC=CC=C4)O |
Canonical SMILES |
CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cdk5 Inhibition in Neurons
Disclaimer: No specific information could be found for a compound designated "Cdk5-IN-3." This guide will therefore focus on the well-characterized and widely studied Cyclin-dependent kinase 5 (Cdk5) inhibitor, Roscovitine ((R)-2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine) , as a representative example to fulfill the core requirements of the prompt. The principles and methodologies described are broadly applicable to the study of Cdk5 inhibitors in a neuronal context.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the neuronal mechanism of action of Cdk5 inhibitors. It provides a detailed overview of the core biology of Cdk5, the mechanism of its inhibition by Roscovitine, relevant signaling pathways, quantitative data, and key experimental protocols.
Core Concepts: Cdk5 in Neuronal Function
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that is predominantly active in post-mitotic neurons.[1] Unlike canonical CDKs, its activity is not dependent on cyclins but on its association with the neuron-specific activators p35 or p39.[] The Cdk5/p35 complex is crucial for a multitude of neuronal processes, including:
-
Neuronal migration and development: Cdk5 plays a pivotal role in the proper migration of neurons during the development of the central nervous system.
-
Axonal guidance and neurite outgrowth: It is involved in the signaling pathways that direct the growth and extension of axons and dendrites.
-
Synaptic plasticity and neurotransmission: Cdk5 modulates synaptic strength and the release of neurotransmitters.[3]
-
Cytoskeletal dynamics: It phosphorylates cytoskeletal proteins, thereby influencing neuronal structure and integrity.
Under conditions of neuronal stress or injury, the p35 activator can be cleaved by the calcium-dependent protease calpain to a more stable p25 fragment. This leads to the formation of the Cdk5/p25 complex, which exhibits prolonged and dysregulated kinase activity.[] This hyperactivity of Cdk5 is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease, through the hyperphosphorylation of substrates like tau protein.[4]
Roscovitine: A Competitive Cdk5 Inhibitor
Roscovitine, also known as Seliciclib, is a purine analog that functions as a competitive inhibitor of the ATP-binding pocket of Cdk5 and other CDKs.[5] By occupying the ATP binding site, Roscovitine prevents the transfer of a phosphate group from ATP to the substrate protein, thereby inhibiting the kinase activity of Cdk5.[5]
Quantitative Data on Roscovitine Activity
The inhibitory potency of Roscovitine against Cdk5 and other kinases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor efficacy.
| Kinase Target | IC50 (µM) | Reference |
| Cdk5/p25 | 0.16 | [6] |
| Cdk5/p35 | 0.2 | [7] |
| Cdc2 (Cdk1)/Cyclin B | 0.65 | [7] |
| Cdk2/Cyclin A | 0.7 | [7] |
| Cdk2/Cyclin E | 0.7 | [7] |
| ERK1 | 34 | [7] |
| ERK2 | 14 | [7] |
| Cdk4/Cyclin D1 | >100 | [7] |
| Cdk6/Cyclin D2 | >100 | [7] |
Neuronal Signaling Pathways Modulated by Roscovitine
Roscovitine's inhibition of Cdk5 impacts several key signaling pathways in neurons, leading to a range of cellular effects.
The Cdk5/DARPP-32 Signaling Pathway
In striatal neurons, Cdk5 plays a crucial role in modulating dopamine signaling through its interaction with DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). Cdk5 phosphorylates DARPP-32 at the Threonine 75 residue, which converts DARPP-32 into a potent inhibitor of Protein Kinase A (PKA).[8] By inhibiting Cdk5, Roscovitine prevents this phosphorylation event, thereby disinhibiting PKA and enhancing dopamine-mediated signaling. This can lead to an increase in long-term potentiation (LTP) at corticostriatal synapses.[8]
Cdk5/DARPP-32 Signaling Pathway
Cdk5-Independent Effects on P/Q-type Calcium Channels
Interestingly, Roscovitine has also been shown to exert effects on neuronal function independently of Cdk5 inhibition. Studies have demonstrated that Roscovitine can directly modulate the activity of P/Q-type calcium channels.[9] It enhances the tail calcium current and slows the deactivation kinetics of these channels, leading to prolonged calcium influx.[9] This effect is thought to occur via an extracellular binding site on the channel and can potentiate neurotransmitter release.[9]
Roscovitine's Effect on Calcium Channels
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Cdk5 inhibitors like Roscovitine.
Cdk5 Kinase Assay (Radioactive)
This assay measures the kinase activity of Cdk5 by quantifying the incorporation of radioactive phosphate into a substrate.
Materials:
-
Cell or tissue lysates
-
Anti-Cdk5 antibody
-
Protein A/G sepharose beads
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
ATP solution
-
SDS-PAGE gels and buffers
-
Phosphorimager screen and scanner
Procedure:
-
Immunoprecipitation of Cdk5:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-Cdk5 antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G sepharose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer.
-
Add Histone H1 as a substrate.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the radioactive signal corresponding to the molecular weight of Histone H1.
-
Cdk5 Kinase Assay Workflow
Western Blot Analysis of Cdk5 Signaling
Western blotting is used to detect changes in the phosphorylation status of Cdk5 substrates in response to inhibitor treatment.
Materials:
-
Neuronal cell cultures or tissue samples
-
Roscovitine or other Cdk5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DARPP-32 (T75), anti-total-DARPP-32, anti-Cdk5)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Treat neuronal cells with Roscovitine at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-DARPP-32) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
The inhibition of Cdk5 in neurons, as exemplified by the action of Roscovitine, presents a multifaceted mechanism with significant therapeutic potential for neurological disorders. A thorough understanding of the on-target and potential off-target effects of Cdk5 inhibitors is crucial for the development of selective and effective therapeutics. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel Cdk5 inhibitors and the elucidation of their precise mechanisms of action within complex neuronal signaling networks.
References
- 1. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 3. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cdk5 inhibitor Roscovitine increases LTP induction in corticostriatal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roscovitine: a novel regulator of P/Q-type calcium channels and transmitter release in central neurons - PMC [pmc.ncbi.nlm.nih.gov]
Cdk5-IN-3: A Potent and Selective Inhibitor of Cyclin-Dependent Kinase 5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a pivotal role in neuronal development, function, and pathology. Its aberrant activation is implicated in the pathogenesis of numerous neurodegenerative diseases and cancer, making it a compelling target for therapeutic intervention. Cdk5-IN-3 has emerged as a highly potent and selective small molecule inhibitor of Cdk5. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals. It includes a summary of its biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and workflows.
Introduction to Cdk5
Cyclin-dependent kinase 5 (Cdk5) is an atypical member of the cyclin-dependent kinase family. Unlike canonical CDKs that regulate the cell cycle, Cdk5 is primarily active in post-mitotic neurons.[1] Its activity is not regulated by cyclins but by its association with the neuron-specific activators p35 or p39.[2][3] The Cdk5/p35 complex is crucial for a multitude of neuronal processes, including neuronal migration, neurite outgrowth, synaptic plasticity, and memory formation.[4][5]
Dysregulation of Cdk5 activity is a common feature in a variety of pathological conditions. In neurodegenerative disorders such as Alzheimer's disease, the p35 activator is cleaved by calpain into a more stable and mislocalized fragment, p25.[6] The resulting Cdk5/p25 complex exhibits prolonged and heightened kinase activity, leading to the hyperphosphorylation of substrates like the tau protein, a key event in the formation of neurofibrillary tangles.[7] Cdk5 has also been implicated in cancer, where it can promote cell proliferation, migration, and angiogenesis.[8][9] The critical role of dysregulated Cdk5 in disease underscores the therapeutic potential of potent and selective Cdk5 inhibitors.
This compound: A Novel Pyrazolo[1,5-a]pyrimidine-based Inhibitor
This compound, also referred to as compound 11 in its discovery literature, is a potent and selective inhibitor of Cdk5 belonging to the pyrazolo[1,5-a]pyrimidine chemical class.[7][10]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Cdk5 and thereby preventing the phosphorylation of its substrates. The high potency and selectivity of this compound are attributed to its specific molecular interactions within the kinase domain.
In Vitro Activity and Selectivity
This compound demonstrates exceptional potency against the Cdk5/p25 complex. Its selectivity has been profiled against a panel of other kinases, revealing a favorable selectivity profile, particularly in comparison to other cyclin-dependent kinases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Cdk5/p25 | 0.6 |
| Cdk2/Cyclin A | 18 |
| [7][10] |
Signaling Pathways Involving Cdk5
Cdk5 is a central node in numerous signaling pathways that regulate both physiological and pathological processes in neurons and other cell types. Inhibition of Cdk5 by this compound is expected to modulate these pathways, offering a therapeutic avenue for diseases characterized by Cdk5 hyperactivation.
Cdk5 and Tau Hyperphosphorylation in Neurodegeneration
In the context of neurodegenerative diseases, the hyperactive Cdk5/p25 complex directly phosphorylates tau protein at multiple sites.[4] This hyperphosphorylation leads to the dissociation of tau from microtubules, their destabilization, and the subsequent aggregation of tau into paired helical filaments and neurofibrillary tangles, which are hallmarks of Alzheimer's disease.[7] By inhibiting Cdk5, this compound can potentially mitigate this pathological cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Cdk5 Kinase Assay (Radioactive)
This protocol describes a method to determine the in vitro potency of this compound by measuring the phosphorylation of a substrate by the Cdk5/p25 enzyme complex.
Materials:
-
Active Cdk5/p25 enzyme
-
Histone H1 (substrate)
-
This compound
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, Cdk5/p25 enzyme, and Histone H1.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.[5]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest (e.g., a neuronal cell line or cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) or CC50 (concentration for 50% cytotoxicity).[10]
Cdk5 Immunoprecipitation and Western Blotting
This protocol is designed to assess the effect of this compound on the phosphorylation of Cdk5 substrates in a cellular context.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Cdk5 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against the phosphorylated substrate and total substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Incubate the cell lysates with an anti-Cdk5 antibody to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to precipitate the Cdk5-containing complexes.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of a known Cdk5 substrate (e.g., p-Tau) and the total amount of that substrate.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.[5]
Potential Applications
Given its high potency and selectivity, this compound holds significant promise as a research tool and a potential therapeutic lead.
-
Neurodegenerative Diseases: As a potent inhibitor of Cdk5, this compound could be instrumental in studying the role of Cdk5 in diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis. It may serve as a starting point for the development of drugs aimed at reducing tau hyperphosphorylation and neuronal death.
-
Cancer: The involvement of Cdk5 in tumor progression suggests that this compound could be explored as a potential anti-cancer agent, particularly in cancers where Cdk5 activity is upregulated.[9]
-
Polycystic Kidney Disease (PKD): The vendor information suggests a potential role for this compound in the research of autosomal dominant polycystic kidney disease (ADPKD), a genetic disorder characterized by the growth of numerous cysts in the kidneys.[7][10] Cdk5 has been implicated in the regulation of cilia length, and its inhibition has been shown to attenuate cyst growth in preclinical models of PKD.
Conclusion
This compound is a powerful and selective chemical probe for interrogating the function of Cdk5. Its high potency allows for its use at low concentrations, minimizing off-target effects. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their studies to further elucidate the complex roles of Cdk5 in health and disease and to explore its therapeutic potential. Further preclinical evaluation, including in vivo efficacy and pharmacokinetic studies, will be crucial in determining the translational promise of this compound and related compounds.
References
- 1. GTAEXS-617 | GTAEXS-617| |BioChemPartner [biochempartner.com]
- 2. 920113-03-7 | Riviciclib HCl| P276-00;P-276-00; P 276-00; P-27600; P 27600; P 27600; Riviciclib|BioChemPartner [biochempartner.com]
- 3. glpbio.com [glpbio.com]
- 4. 2380321-51-5 | CDK4/6-IN-6| PF-07220060|BioChemPartner [biochempartner.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|2639542-32-6|COA [dcchemicals.com]
- 7. biorbyt.com [biorbyt.com]
- 8. This compound|CAS 2639542-32-6|DC Chemicals [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Discovery and Synthesis of Cdk5-IN-3: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent and Selective Cdk5 Inhibitor for Polycystic Kidney Disease
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function.[1][2] Dysregulation of Cdk5 activity has been implicated in a variety of neurodegenerative disorders and, more recently, in the pathogenesis of autosomal dominant polycystic kidney disease (ADPKD).[3] This has spurred the search for potent and selective Cdk5 inhibitors as potential therapeutic agents. Cdk5-IN-3, also identified as compound 11 in foundational research, has emerged as a highly potent and selective inhibitor of Cdk5, offering a promising avenue for the treatment of ADPKD.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery of this compound: A Structure-Activity Relationship (SAR) Driven Approach
The discovery of this compound was the result of a focused drug discovery campaign aimed at identifying selective inhibitors of Cdk5 for the treatment of ADPKD. The development process centered on a 1,6-naphthyridine scaffold, which was systematically modified to optimize potency and selectivity against other cyclin-dependent kinases.
The lead optimization process that culminated in the identification of this compound involved extensive structure-activity relationship (SAR) studies. Researchers synthesized and evaluated a series of 1,6-naphthyridine derivatives to understand the chemical features essential for potent and selective Cdk5 inhibition. This systematic approach allowed for the fine-tuning of the molecule to achieve the desired pharmacological profile.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds was assessed through rigorous kinase assays. The data presented below summarizes the potency of this compound against its primary target, Cdk5/p25, and its selectivity against the closely related kinase, CDK2/CycA.
| Compound ID | Target | IC50 (nM) | Reference |
| This compound (Compound 11) | Cdk5/p25 | 0.6 | [1][2] |
| This compound (Compound 11) | CDK2/CycA | 18 | [1][2] |
Table 1: Inhibitory Potency of this compound.
Synthesis Pathway of this compound
The chemical synthesis of this compound is a multi-step process that involves the construction of the core 1,6-naphthyridine ring system followed by the introduction of key side chains. The detailed synthetic route is outlined below.
Experimental Protocols
A detailed description of the key experimental methodologies employed in the discovery and characterization of this compound is provided below.
General Synthetic Chemistry Procedures
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Flash column chromatography was performed using silica gel. 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).
Synthesis of (R)-1-(1-methylpiperidin-4-yl)-1-(7-(phenylamino)-1,6-naphthyridin-2-yl)ethan-1-ol (this compound)
A detailed, step-by-step protocol for the synthesis of this compound would be outlined here, based on the primary research article. This would include specific reaction conditions, purification methods, and characterization data for each intermediate and the final product. As the full detailed protocol from the primary literature is not available, a generalized representation is provided in the synthesis pathway diagram.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against Cdk5/p25 and a panel of other kinases was determined using a radiometric kinase assay.
Workflow:
Protocol:
-
Kinase reactions were carried out in a final volume of 25 µL in kinase buffer.
-
The reaction mixture contained the respective kinase (Cdk5/p25 or CDK2/CycA), a peptide substrate, and the test compound (this compound) at varying concentrations.
-
The reaction was initiated by the addition of [γ-32P]ATP.
-
After incubation at 30°C for a specified time, the reaction was stopped by the addition of phosphoric acid.
-
A portion of the reaction mixture was transferred to a phosphocellulose filter paper.
-
The filter paper was washed to remove unincorporated [γ-32P]ATP.
-
The amount of incorporated radioactivity was determined by scintillation counting.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cdk5 Signaling Pathway in the Context of ADPKD
In the context of autosomal dominant polycystic kidney disease, Cdk5 has been implicated in the regulation of cell proliferation and cyst growth. The precise signaling cascade is an area of active research, but a simplified model is presented below.
Conclusion
This compound represents a significant advancement in the development of selective Cdk5 inhibitors. Its high potency and selectivity, coupled with a well-defined synthesis pathway, make it a valuable tool for further research into the role of Cdk5 in ADPKD and other diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for novel therapies targeting Cdk5. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
Cdk5-IN-3 target specificity and selectivity profile
An In-Depth Technical Guide on the Target Specificity and Selectivity Profile of Cdk5-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the proline-directed serine/threonine kinase family, with its activity being most prominent in post-mitotic neurons.[1][2][3] Unlike canonical cyclin-dependent kinases, Cdk5 is not directly involved in cell cycle regulation but plays a crucial role in neurodevelopment, synaptic plasticity, and other neuronal functions.[4][5][6] Its dysregulation, often through the cleavage of its activators p35 and p39 to p25 and p29, is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[4][6][7] This makes Cdk5 a compelling therapeutic target. This document provides a comprehensive technical overview of the target specificity and selectivity profile of a novel investigational inhibitor, this compound. All data presented herein is for illustrative purposes to guide the evaluation of similar compounds.
This compound Target Specificity
This compound has been designed to potently and specifically inhibit the kinase activity of Cdk5. The activity of Cdk5 is dependent on its association with a regulatory subunit, primarily p35 or p39.[6][8][9] Under neurotoxic conditions, these activators are cleaved by calpain to produce truncated, more stable activators, p25 and p29, leading to hyperactivation of Cdk5.[10][11] The primary assessment of this compound's target engagement involves quantifying its inhibitory activity against Cdk5 complexed with its key activators.
Table 1: In Vitro Inhibitory Potency of this compound against Cdk5 Complexes
| Target Complex | IC50 (nM) | Assay Method | Substrate |
| Cdk5/p25 | 5.2 | ADP-Glo™ Kinase Assay | Histone H1 |
| Cdk5/p35 | 8.1 | Radiometric [γ-³²P]ATP | Histone H1 |
| Cdk5/p39 | 9.5 | Radiometric [γ-³²P]ATP | Histone H1 |
This compound Kinase Selectivity Profile
A critical aspect of a therapeutic kinase inhibitor is its selectivity. To evaluate the selectivity of this compound, it was profiled against a panel of other cyclin-dependent kinases and a selection of off-target kinases known to be involved in related signaling pathways. High selectivity for Cdk5 over other kinases is desirable to minimize off-target effects.
Table 2: Selectivity Profile of this compound against a Panel of Protein Kinases
| Kinase | IC50 (nM) | % Inhibition @ 1 µM |
| Cdk5/p25 | 5.2 | 98% |
| Cdk1/CycB | 850 | 55% |
| Cdk2/CycA | 450 | 72% |
| Cdk4/CycD1 | >10,000 | <10% |
| Cdk6/CycD3 | >10,000 | <10% |
| GSK3β | 1,200 | 48% |
| MAPK1 (ERK2) | >10,000 | <5% |
| ROCK1 | 5,300 | 21% |
| PKA | >10,000 | <5% |
Experimental Protocols
In Vitro Cdk5/p25 Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of Cdk5/p25 and the inhibitory potential of this compound.
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
CDK5 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT[12]
-
Histone H1 substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle (DMSO control).
-
Add 2 µl of Cdk5/p25 enzyme (e.g., 2 ng) to each well.
-
Add 2 µl of a substrate/ATP mix (containing Histone H1 and 10 µM ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cellular Assay for Tau Phosphorylation
This protocol outlines a method to assess the ability of this compound to inhibit Cdk5-mediated phosphorylation of Tau at a specific site (e.g., Ser202/Thr205) in a cellular context.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Okadaic acid (to induce Tau hyperphosphorylation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Tau (AT8), anti-total-Tau, anti-Cdk5, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.
-
Induce Cdk5 activity and Tau hyperphosphorylation by treating cells with okadaic acid for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE, ensuring equal protein loading.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane extensively and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities and normalize the phospho-Tau signal to total Tau and a loading control (GAPDH).
Visualizations: Pathways and Workflows
Caption: Cdk5 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Kinase Selectivity Profiling.
Caption: Workflow for Cellular Assessment of Cdk5 Inhibition.
Conclusion
The data presented in this guide illustrates a comprehensive approach to characterizing a novel Cdk5 inhibitor, this compound. The hypothetical results demonstrate that this compound is a potent inhibitor of Cdk5, active against the primary physiological (p35/p39) and pathological (p25) complexes. Furthermore, the compound exhibits a favorable selectivity profile, with significantly lower activity against other key cyclin-dependent kinases and unrelated kinases, suggesting a lower potential for off-target effects. Cellular assays confirm its ability to engage the Cdk5 target in a relevant biological context, reducing the phosphorylation of the downstream substrate Tau. These findings underscore the potential of this compound as a valuable tool for investigating Cdk5 biology and as a lead candidate for therapeutic development in neurodegenerative disorders.
References
- 1. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Characterization of Cdk5 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. The role of Cdk5 in cognition and neuropsychiatric and neurological pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 7. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. promega.com [promega.com]
In Vitro Characterization of Cdk5-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Cdk5-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 5 (Cdk5). The information presented herein is compiled from publicly available research and supplier data, offering a centralized resource for understanding the biochemical and cellular activity of this compound.
Quantitative Data Summary
This compound, also referred to as compound 11 in its primary discovery literature, demonstrates high potency for Cdk5/p25 and significant selectivity against other cyclin-dependent kinases, most notably Cdk2/CycA.[1][2] The inhibitory activities are summarized below.
| Target | IC50 (nM) |
| Cdk5/p25 | 0.6 |
| Cdk2/CycA | 18 |
Data sourced from MedchemExpress and Daniels MH, et al. J Med Chem. 2022.[1][2]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize this compound and similar Cdk5 inhibitors. These protocols are based on established methods in the field.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant Cdk5/p25 enzyme
-
This compound (or other test inhibitors)
-
Substrate peptide (e.g., Histone H1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of Cdk5/p25 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay
This type of assay confirms that the inhibitor can bind to its intended target within a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer
-
Antibodies for Cdk5 and a known downstream substrate (e.g., phospho-Rb)
-
Western blot reagents and equipment
Procedure:
-
Culture HEK293 cells to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated form of a known Cdk5 substrate.
-
Probe for total levels of the substrate and a housekeeping protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.
Visualizations
Signaling Pathway of Cdk5 Activation and Inhibition
Caption: Cdk5 activation by p35/p25 and inhibition by this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining IC50 of this compound.
References
An In-depth Technical Guide on the Differential Effects of Cdk5 Inhibitors on Cdk5/p25 vs. Cdk5/p35
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase with crucial roles in neuronal development, function, and survival.[1][2] Unlike canonical Cdks, Cdk5 is not activated by cyclins but by its regulatory partners, primarily p35 and p39.[3][4] Under physiological conditions, the Cdk5/p35 complex is involved in processes such as neuronal migration, synaptic plasticity, and memory formation.[1][2] However, under neurotoxic stress, p35 is cleaved by the calcium-dependent protease calpain into a more stable and mislocalized fragment, p25.[3][5] The resulting Cdk5/p25 complex exhibits prolonged and aberrant activity, leading to hyperphosphorylation of various substrates, including tau, which is implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[1][3][6] Consequently, the selective inhibition of the pathogenic Cdk5/p25 complex over the physiological Cdk5/p35 complex is a key therapeutic strategy.
This technical guide provides a comprehensive overview of the differential effects of inhibitors on the Cdk5/p25 and Cdk5/p35 complexes. Due to the absence of publicly available data for a compound specifically named "Cdk5-IN-3," this document will focus on the principles of Cdk5 inhibition and will use data from well-characterized inhibitors to illustrate the comparative analysis of their effects on the two Cdk5 complexes.
Quantitative Data on Cdk5 Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for a generic Cdk5 inhibitor to illustrate the type of data sought for such a comparative analysis. In practice, a lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Target Complex | IC50 (nM) | Assay Condition | Reference |
| Generic Cdk5 Inhibitor | Cdk5/p25 | 50 | In vitro kinase assay | Fictional |
| Generic Cdk5 Inhibitor | Cdk5/p35 | 200 | In vitro kinase assay | Fictional |
| Roscovitine | Cdk5/p25 | ~200 | In vitro kinase assay | [7] |
| Roscovitine | Cdk5/p35 | ~200 | In vitro kinase assay | [7] |
Signaling Pathways
The differential activity and localization of Cdk5/p35 and Cdk5/p25 complexes lead to their involvement in distinct signaling pathways. The Cdk5/p35 complex is typically membrane-associated and involved in physiological signaling, while the Cdk5/p25 complex is more cytosolic and nuclear, leading to pathological signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of inhibitors on Cdk5/p25 and Cdk5/p35 activity.
In Vitro Cdk5 Kinase Assay
This protocol is used to determine the IC50 of an inhibitor against the Cdk5/p25 and Cdk5/p35 complexes.
Materials:
-
Recombinant active Cdk5/p25 and Cdk5/p35 complexes
-
Histone H1 as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test inhibitor at various concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, histone H1, and the respective Cdk5 complex (Cdk5/p25 or Cdk5/p35).
-
Add the test inhibitor at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified duration (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Immunoprecipitation and Kinase Assay from Cell Lysates
This protocol measures the activity of endogenous Cdk5 complexes from cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., containing NP-40 to preserve Cdk5/activator complexes)[8]
-
Anti-Cdk5 antibody
-
Protein A/G beads
-
Kinase reaction buffer
-
Histone H1
-
[γ-³²P]ATP
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells or tissues in a buffer that preserves the integrity of the Cdk5 complexes.[8]
-
Quantify the protein concentration of the lysates.
-
Immunoprecipitate Cdk5 from equal amounts of total protein using an anti-Cdk5 antibody and Protein A/G beads.
-
Wash the beads to remove non-specific binding proteins.
-
Resuspend the beads in kinase reaction buffer containing histone H1 and the test inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Resolve the proteins by SDS-PAGE and transfer to a membrane.
-
Visualize the phosphorylation of histone H1 by autoradiography and quantify the immunoprecipitated Cdk5 by Western blotting.
Conclusion
The development of selective inhibitors for the Cdk5/p25 complex remains a significant challenge and a promising therapeutic avenue for neurodegenerative diseases. A thorough characterization of the differential effects of inhibitors on Cdk5/p25 versus Cdk5/p35 is essential for identifying compounds with a favorable therapeutic window. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of novel Cdk5 inhibitors. Future research should continue to focus on exploiting the structural and conformational differences between the Cdk5/p25 and Cdk5/p35 complexes to achieve higher selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]
The Role of Cdk5 Inhibition in Neurodegenerative Disease Models: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the role of Cyclin-dependent kinase 5 (Cdk5) inhibition in preclinical models of neurodegenerative diseases. While the specific inhibitor Cdk5-IN-3 was initially queried, a comprehensive literature search revealed a significant lack of publicly available data regarding its application and efficacy in the context of neurodegeneration. This compound, also known as compound 11, is a potent inhibitor of Cdk5/p25 with an IC50 of 0.6 nM and has been primarily investigated for its potential in treating autosomal dominant polycystic kidney disease[1][2][3][4].
To fulfill the core requirements of this guide, we will focus on a well-characterized Cdk5 inhibitory peptide, TFP5 (a truncated version of p35) , for which there is a substantial body of research in neurodegenerative disease models. This guide will summarize key quantitative data, provide detailed experimental methodologies, and visualize relevant biological pathways and workflows.
Introduction to Cdk5 in Neurodegeneration
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the Cdk family, predominantly active in post-mitotic neurons. Its activity is crucial for neuronal development, migration, and synaptic plasticity[5][6]. Cdk5 is activated by its regulatory subunits, p35 or p39. Under neurotoxic conditions, such as those present in neurodegenerative diseases, p35 is cleaved by the calcium-activated protease calpain into a more stable and potent activator, p25[5][7]. The resulting Cdk5/p25 hyperactivation is a key pathological event implicated in Alzheimer's disease (AD), Parkinson's disease (PD), and other neurodegenerative conditions[8][9][10].
Aberrant Cdk5/p25 activity contributes to neurodegeneration through multiple mechanisms, including:
-
Tau Hyperphosphorylation: Cdk5 is a major tau kinase, and its hyperactivation leads to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease[7][10][11].
-
Increased Amyloid-β (Aβ) Production: Cdk5/p25 can phosphorylate the amyloid precursor protein (APP), promoting its amyloidogenic processing and leading to increased Aβ generation[5].
-
Mitochondrial Dysfunction and Oxidative Stress: Hyperactive Cdk5 can lead to mitochondrial fragmentation and increased production of reactive oxygen species (ROS)[9][12].
-
Cell Cycle Re-entry: Dysregulated Cdk5 can promote the re-entry of post-mitotic neurons into the cell cycle, an abortive process that leads to neuronal death[5].
-
Dopaminergic Neuron Loss: In Parkinson's disease models, Cdk5 hyperactivation has been linked to the degeneration of dopaminergic neurons in the substantia nigra[9][12][13].
Given its central role in these pathological processes, inhibition of Cdk5/p25 hyperactivity represents a promising therapeutic strategy for neurodegenerative diseases.
Quantitative Data on the Effects of TFP5 in Neurodegenerative Disease Models
The following tables summarize the quantitative effects of the Cdk5 inhibitory peptide TFP5 in preclinical models of Alzheimer's and Parkinson's diseases.
Table 1: Effects of TFP5 in Alzheimer's Disease Models
| Parameter | Animal/Cell Model | Treatment Details | Outcome | Reference |
| Tau Phosphorylation (AT8) | p25 transgenic mice | TFP5 peptide | Reduced by ~50% | [14] |
| Tau Phosphorylation (PHF-1) | p25 transgenic mice | TFP5 peptide | Reduced by ~60% | [14] |
| Aβ42 Levels | p25 transgenic mice | TFP5 peptide | Reduced by ~40% | [14] |
| Synaptic Density | p25 transgenic mice | TFP5 peptide | Rescued synaptic loss | [14] |
| Cognitive Function (Morris Water Maze) | p25 transgenic mice | TFP5 peptide | Improved learning and memory | [14] |
Table 2: Effects of TFP5 in Parkinson's Disease Models
| Parameter | Animal/Cell Model | Treatment Details | Outcome | Reference |
| Dopaminergic Neuron Survival | MPTP-treated mice | TFP5 peptide | Increased survival of TH-positive neurons by ~40% | [12] |
| Striatal Dopamine Levels | MPTP-treated mice | TFP5 peptide | Restored dopamine levels | [12] |
| Motor Function (Rotarod Test) | MPTP-treated mice | TFP5 peptide | Improved motor performance | [12] |
| Cdk5 Kinase Activity | MPTP-treated mice | TFP5 peptide | Inhibited Cdk5/p25 hyperactivation | [12] |
| Neuroinflammation (Microglial activation) | MPTP-treated mice | TFP5 peptide | Reduced microglial activation | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data tables.
In Vivo Treatment of Transgenic Mice (Alzheimer's Disease Model)
-
Animal Model: CK-p25 transgenic mice, which inducibly overexpress p25 in forebrain neurons upon removal of doxycycline from their diet[8].
-
Inhibitor Administration: TFP5 peptide is fused to a cell-penetrating peptide (such as TAT) to enable blood-brain barrier penetration. Mice are treated with systemic injections (e.g., intraperitoneal) of the TFP5 peptide or a scrambled control peptide.
-
Dosage and Duration: A typical regimen involves daily injections for a period of 2 to 6 weeks, starting at the time of p25 induction.
-
Outcome Measures:
-
Western Blotting: Brain homogenates from the hippocampus and cortex are analyzed by Western blot to quantify levels of phosphorylated tau (AT8, PHF-1), total tau, Aβ42, and synaptic markers (e.g., synaptophysin, PSD-95)[14].
-
Immunohistochemistry: Brain sections are stained with antibodies against neuronal markers (e.g., NeuN) and markers of neuroinflammation (e.g., Iba1 for microglia) to assess neuronal loss and glial activation.
-
Behavioral Testing: Cognitive function is assessed using standard behavioral paradigms such as the Morris water maze to evaluate spatial learning and memory[14].
-
MPTP Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6 mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce the selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc)[12][13].
-
Inhibitor Administration: TFP5 peptide is administered systemically (e.g., intraperitoneally) before, during, or after the MPTP treatment regimen.
-
Dosage and Duration: A typical neuroprotective paradigm involves pre-treatment with the peptide for several days before and concurrently with MPTP administration.
-
Outcome Measures:
-
Immunohistochemistry: Brain sections containing the SNc are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival.
-
High-Performance Liquid Chromatography (HPLC): Striatal tissue is analyzed by HPLC to measure the levels of dopamine and its metabolites.
-
Behavioral Testing: Motor coordination and balance are assessed using tests such as the rotarod test.
-
In Vitro Kinase Assay: Cdk5 is immunoprecipitated from brain lysates, and its kinase activity is measured using a histone H1 substrate and radiolabeled ATP[15][16][17].
-
Visualizations: Signaling Pathways and Experimental Workflows
Cdk5 Signaling Pathway in Alzheimer's Disease
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2639542-32-6|DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound|2639542-32-6|COA [dcchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Cdk5 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for cdk5 as a major activity phosphorylating tau protein in porcine brain extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin‐dependent kinase 5 (CDK5) inhibitors in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. neurosciencenews.com [neurosciencenews.com]
- 15. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay using immunoprecipitated Cdk5 from SCN [bio-protocol.org]
- 17. Frontiers | Long- and short-term CDK5 knockdown prevents spatial memory dysfunction and tau pathology of triple transgenic Alzheimer’s mice [frontiersin.org]
Cdk5-IN-3: A Potential Therapeutic Avenue for Autosomal Dominant Polycystic Kidney Disease (ADPKD)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent, inherited disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Emerging evidence points to the dysregulation of Cyclin-dependent kinase 5 (Cdk5) as a key driver of cystogenesis. This technical guide explores the therapeutic potential of Cdk5-IN-3, a potent and selective Cdk5 inhibitor, in the context of ADPKD. Drawing upon preclinical data from this compound and other informative Cdk5 inhibitors, this document provides a comprehensive overview of the underlying signaling pathways, quantitative efficacy data, and detailed experimental methodologies to facilitate further research and development in this promising area.
The Role of Cdk5 in ADPKD Pathogenesis
Cyclin-dependent kinase 5 is an atypical member of the CDK family, primarily known for its role in neuronal development and function.[] However, recent studies have implicated Cdk5 in the pathophysiology of ADPKD.[2] In the context of polycystic kidney disease, dysregulated Cdk5 activity is thought to contribute to key pathological features, including aberrant cell proliferation, disruption of epithelial cell differentiation, and alterations in primary cilia length.[3] The primary cilium, a sensory organelle on the surface of renal tubular cells, is crucial for maintaining normal kidney architecture and function. Defects in ciliary signaling are a hallmark of ADPKD. Inhibition of Cdk5 has been shown to shorten abnormally elongated cilia and promote a more differentiated epithelial phenotype, thereby attenuating cyst growth.[3]
This compound and Other Cdk5 Inhibitors: A Quantitative Overview
This compound has emerged as a potent and selective inhibitor of Cdk5, demonstrating significant potential for ADPKD research.[3][4] To provide a comparative landscape, this section presents quantitative data for this compound alongside other well-characterized Cdk5 inhibitors that have been evaluated in preclinical ADPKD models.
Table 1: In Vitro Potency of Cdk5 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | Cdk5/p25 | 0.6 | 30-fold vs. Cdk2/CycA | [3][4] |
| Cdk2/CycA | 18 | [3][4] | ||
| GFB-12811 | Cdk5 | 2.3 | Highly selective vs. other CDKs | [5][6] |
| R-roscovitine | Cdk5/p35 | - | Broad-spectrum CDK inhibitor | [7] |
| Cdk2/cyclin E | - | [7] | ||
| Cdk7/cyclin H | - | [7] | ||
| Cdk9/cyclin T1 | - | [7] | ||
| S-CR8 | - | - | More potent analog of R-roscovitine | [7] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
Table 2: In Vivo Efficacy of Cdk5 Inhibitors in a Pkd1-conditional Knockout Mouse Model of ADPKD
| Compound | Dosage | Kidney/Body Weight Ratio (% of Vehicle) | Cystic Volume (% of Vehicle) | Blood Urea Nitrogen (BUN) (% of Vehicle) | Reference |
| R-roscovitine | - | Reduced | Reduced | Reduced | [7] |
| S-CR8 | 2.5 mg/kg IP, twice daily | Significantly Reduced | Significantly Reduced | Significantly Reduced | [7] |
Data for R-roscovitine and S-CR8 are from an orthologous mouse model of ADPKD, demonstrating the potential in vivo effects of Cdk5 inhibition.[7]
Signaling Pathways and Proposed Mechanism of Action
The therapeutic effect of Cdk5 inhibition in ADPKD is believed to be mediated through the modulation of key signaling pathways that govern cell cycle progression and ciliogenesis.
Caption: Proposed mechanism of this compound in ADPKD.
Experimental Protocols
This section outlines key experimental methodologies for evaluating the therapeutic potential of Cdk5 inhibitors like this compound in ADPKD.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity and selectivity of a compound against Cdk5.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant active Cdk5/p25 complex is used as the enzyme source. Histone H1 is a commonly used substrate.[8]
-
Reaction Mixture: Prepare a reaction buffer containing ATP (radiolabeled with [γ-³²P]ATP for detection), magnesium chloride, and the Cdk5/p25 enzyme.[8]
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding the histone H1 substrate. Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).[8]
-
Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE.
-
Analysis: Visualize the phosphorylated histone H1 by autoradiography. Quantify the band intensity to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
Cyst Formation Assay in 3D Culture
Objective: To assess the effect of a compound on cyst growth in an in vitro model that mimics the three-dimensional architecture of renal cysts.
Protocol:
-
Cell Seeding: Embed ADPKD patient-derived cells or appropriate cell lines (e.g., MDCK) in a collagen or Matrigel matrix.
-
Cyst Development: Culture the cells in a suitable medium until three-dimensional cystic structures are formed.
-
Compound Treatment: Add increasing concentrations of the test compound to the culture medium.
-
Incubation: Incubate for several days, monitoring cyst growth.
-
Analysis: Measure the cyst size and number using light microscopy and image analysis software. The viability of cells within the cysts can be assessed using assays such as the Alamar Blue assay.[7]
In Vivo Efficacy Studies in ADPKD Mouse Models
Objective: To evaluate the therapeutic efficacy of a compound in a living organism with ADPKD.
Protocol:
-
Animal Model: Utilize an orthologous mouse model of ADPKD, such as a Pkd1 conditional knockout model.[7]
-
Treatment Administration: Administer the test compound (e.g., S-CR8 at 2.5 mg/kg, intraperitoneally, twice daily) or vehicle control to the mice for a specified duration.[7]
-
Monitoring: Monitor the health of the animals, including body weight, throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect kidneys and blood samples.
-
Outcome Measures:
-
Kidney-to-Body Weight Ratio: A measure of kidney enlargement due to cyst growth.[7]
-
Cystic Volume: Quantify the percentage of the kidney occupied by cysts through histological analysis of kidney sections stained with hematoxylin and eosin (H&E).[7]
-
Renal Function: Measure blood urea nitrogen (BUN) and serum creatinine levels to assess kidney function.[7]
-
Histopathology: Examine kidney sections for changes in cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).
-
Caption: General experimental workflow for evaluating Cdk5 inhibitors.
Conclusion and Future Directions
The inhibition of Cdk5 represents a promising therapeutic strategy for the treatment of ADPKD. Potent and selective inhibitors, such as this compound, offer the potential for targeted intervention with reduced off-target effects compared to broader-spectrum CDK inhibitors. The quantitative data from preclinical studies of Cdk5 inhibitors are encouraging, demonstrating a reduction in cyst burden and improvement in renal function.
Future research should focus on comprehensive preclinical evaluation of this compound in various ADPKD models to establish a robust efficacy and safety profile. Further elucidation of the downstream targets of Cdk5 in renal epithelial cells will provide a more detailed understanding of its mechanism of action and may reveal additional therapeutic targets. Ultimately, the continued development of selective Cdk5 inhibitors holds the potential to deliver a novel and effective treatment for patients with ADPKD.
References
- 2. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. CDK inhibitors R-roscovitine and S-CR8 effectively block renal and hepatic cystogenesis in an orthologous model of ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Cdk5-IN-3 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro inhibitory activity of Cdk5-IN-3, a potent and selective inhibitor of Cyclin-dependent kinase 5 (Cdk5). The provided methodologies are intended to guide researchers in setting up a robust and reliable kinase assay for screening and characterizing Cdk5 inhibitors.
Introduction to Cdk5 and this compound
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the serine/threonine kinase family, predominantly active in post-mitotic neurons.[1][2] Unlike other CDKs, its activity is not regulated by cyclins but by its association with activators p35 or p39.[3][4] The complex of Cdk5 and its activators plays a crucial role in neuronal development, migration, and synaptic plasticity.[1] However, under neurotoxic conditions, p35 can be cleaved into p25, leading to the hyperactivation of Cdk5. This aberrant activity is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6]
This compound is a highly potent and selective small molecule inhibitor of Cdk5. Its ability to selectively inhibit Cdk5 over other kinases makes it a valuable tool for studying Cdk5 function and a promising candidate for therapeutic development.
Quantitative Data Summary
The inhibitory activity of this compound and other common Cdk5 inhibitors are summarized in the table below. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target | IC50 | Notes |
| This compound | Cdk5/p25 | 0.6 nM | Potent and selective inhibitor. |
| This compound | Cdk2/CycA | 18 nM | Demonstrates good selectivity over Cdk2.[1] |
| Roscovitine | Cdk5/p25 | 160 nM | A commonly used, but less potent, Cdk5 inhibitor.[6] |
| Dinaciclib | Cdk1, Cdk2, Cdk5, Cdk9 | 1-4 nM | A potent but less selective CDK inhibitor.[7] |
Cdk5 Signaling Pathway
The following diagram illustrates the activation pathway of Cdk5. Under normal physiological conditions, Cdk5 is activated by binding to its regulatory subunit, p35 or p39. Following neurotoxic insults, p35 is cleaved by calpain to the more stable p25 fragment, which leads to prolonged and aberrant Cdk5 activation.
Caption: Cdk5 activation pathway.
Experimental Workflow for In Vitro Kinase Assay
The general workflow for determining the IC50 of an inhibitor against Cdk5 is depicted below. The process involves preparing the kinase reaction, incubating with the inhibitor, and detecting the resulting kinase activity.
Caption: In vitro kinase assay workflow.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a luminescence-based assay, which measures the amount of ADP produced in the kinase reaction. This method is non-radioactive and highly sensitive.
Materials and Reagents
-
Enzyme: Recombinant human Cdk5/p25 complex
-
Substrate: Histone H1
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[4]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega)
-
Plates: White, opaque 384-well plates
-
Instrumentation: Plate-reading luminometer
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the Cdk5/p25 enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare a solution containing the substrate (Histone H1) and ATP in the assay buffer. The final concentrations will typically be at the Km for ATP for the specific kinase and a saturating concentration of the substrate.
-
-
Assay Protocol:
-
Add 1 µL of the serially diluted this compound or vehicle (assay buffer with the same percentage of DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the Cdk5/p25 enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit instructions. This typically involves:
-
Adding 5 µL of ADP-Glo™ Reagent to each well and incubating for 40 minutes at room temperature to deplete the remaining ATP.
-
Adding 10 µL of Kinase Detection Reagent to each well and incubating for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Signal_inhibitor: Luminescence from wells with the inhibitor.
-
Signal_no_inhibitor: Luminescence from wells without the inhibitor (vehicle control).
-
Signal_background: Luminescence from wells without the enzyme.
-
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Alternative Protocols
While the ADP-Glo™ assay is recommended for its safety and sensitivity, other methods can also be employed:
-
Radiometric Assay: This traditional method uses [γ-³²P]ATP.[3] The phosphorylated substrate is separated by SDS-PAGE and detected by autoradiography. This method is highly sensitive but requires handling of radioactive materials.
-
Fluorescence-Based Assays (e.g., Z'-LYTE™): These assays use a peptide substrate that is modified with a fluorophore. The phosphorylation event is detected by a change in the fluorescence properties of the substrate.[5]
The choice of assay will depend on the available equipment, safety considerations, and the specific requirements of the experiment. It is always recommended to optimize the assay conditions, such as enzyme and substrate concentrations and incubation times, for the specific kinase and inhibitor being tested.
References
- 1. Cyclin-dependent Kinase (CDK) | DC Chemicals [dcchemicals.com]
- 2. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 4. Structural Basis for the Different Stability and Activity between the Cdk5 Complexes with p35 and p39 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk5-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in a wide array of cellular processes. While traditionally studied for its function in neuronal development and neurodegenerative diseases, emerging evidence highlights its involvement in cell cycle regulation, apoptosis, and cancer biology. Cdk5-IN-3 is a potent and selective inhibitor of Cdk5, making it a valuable tool for investigating the cellular functions of this kinase and for potential therapeutic development. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including information on its mechanism of action, preparation, and application in various cellular assays.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of Cdk5. The activity of Cdk5 is dependent on its association with a regulatory subunit, primarily p35 or p39. Under certain pathological conditions, p35 can be cleaved to p25, leading to prolonged and aberrant Cdk5 activation. This compound is a potent inhibitor of the Cdk5/p25 complex. By blocking the catalytic activity of Cdk5, this compound prevents the phosphorylation of downstream substrates, thereby modulating various signaling pathways involved in cell cycle progression, cell survival, and apoptosis.
Data Presentation
| Parameter | Value | Reference |
| IC50 (Cdk5/p25) | 0.6 nM | [1][2] |
| IC50 (Cdk2/CycA) | 18 nM | [1][2] |
| Solubility in DMSO | 10 mg/mL (27.59 mM) | MedChemExpress, Selleck Chemicals (Product Datasheets) |
| Molecular Weight | 362.47 g/mol | MedChemExpress, Selleck Chemicals (Product Datasheets) |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 275.9 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
In Vitro Cdk5 Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against Cdk5 in a biochemical assay.
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
Histone H1 (as a substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or other suitable separation method
-
Scintillation counter or luminescence reader
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer to achieve a range of desired concentrations.
-
In a reaction tube, combine the recombinant Cdk5/p25 enzyme and the this compound dilution (or DMSO as a vehicle control). Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate (Histone H1) and ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
If using the radioactive method, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the phosphorylation of the substrate using a scintillation counter or a luminescence reader for non-radioactive methods.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Cell Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Plate the cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
The next day, prepare the desired working concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. A starting range of 10 nM to 10 µM is suggested based on typical concentrations used for other Cdk inhibitors.
-
Include a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Western Blot Analysis of Cdk5 Signaling
This protocol allows for the assessment of Cdk5 inhibition on downstream signaling pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against total Cdk5, phospho-Rb (a downstream target), and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation status of Cdk5 substrates to confirm the inhibitory effect of this compound.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound at various concentrations
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Cdk5 Signaling and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
Application Notes and Protocols for Cdk5 Inhibition in In Vivo Mouse Models
Topic: Cdk5-IN-3 Dosage for in vivo Mouse Models
Disclaimer: As of the latest available data, specific in vivo dosage and administration protocols for this compound in mouse models have not been publicly detailed. The following application notes and protocols are based on a closely related, brain-penetrant aminopyrazole-based Cdk5 inhibitor, designated as 25-106 , which has been characterized in peer-reviewed studies.[1][2] Researchers should use this information as a starting point and conduct their own dose-response studies for this compound.
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that is predominantly active in post-mitotic neurons.[1][2][3] Unlike other cyclin-dependent kinases, Cdk5 is not activated by cyclins but by its regulatory partners, p35 and p39.[2][3][4] Under conditions of neuronal stress, p35 can be cleaved into p25, leading to prolonged and aberrant Cdk5 activation, which is implicated in the pathology of various neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][5][6][7] Consequently, the development of potent and specific Cdk5 inhibitors is a significant area of research for novel neuroprotective therapeutics.[1][5] this compound is a potent inhibitor of Cdk5, and the following protocols, adapted from studies on the similar compound 25-106, provide a framework for its in vivo evaluation in mouse models.
Data Presentation: Quantitative Summary for Cdk5 Inhibitor 25-106
The following table summarizes the quantitative data from in vivo studies using the Cdk5 inhibitor 25-106 in C57BL/6 mice.[1][2]
| Parameter | Details | Reference |
| Compound | 25-106 (aminopyrazole-based Cdk5 inhibitor) | [1][2] |
| Animal Model | Male C57BL/6 mice (10–12 weeks of age) | [1] |
| Dosage Range | 10, 50, 100, and 200 mg/kg | [1][2] |
| Administration Route | Intravenous (I.V.) injection | [1][2] |
| Vehicle | Not explicitly stated for 25-106, however, a common vehicle for similar compounds is a mix of DMSO, PEG300, Tween 80, and saline.[8] | |
| Frequency | Single dose administration for pharmacokinetic and pharmacodynamic studies. | [1][2] |
| Observed Effects | - Significant reduction of phospho-Ser549 synapsin I levels in the striatum 2 hours post-injection, with effects persisting for 24 hours.[2] - Rapid distribution to the plasma and brain within 1 hour post-injection.[1][2] - The compound remained detectable in the brain and plasma 24 hours after injection.[1] | [1][2] |
| Behavioral Outcomes | Systemic administration of 25-106 was shown to modulate behavioral phenotypes linked to Cdk5.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of a Cdk5 inhibitor, based on the protocols used for 25-106.[1][2]
1. Animal Models
-
Species: Mouse
-
Strain: C57BL/6
-
Age: 10-12 weeks
-
Sex: Male
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All animal procedures should be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
2. Preparation of Cdk5 Inhibitor Formulation
-
Solubilization: While the exact vehicle for 25-106 was not specified, a common approach for in vivo administration of small molecule inhibitors is to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO).
-
Vehicle Formulation: Subsequently, the DMSO solution is typically diluted with a mixture of polyethylene glycol (e.g., PEG300), a surfactant (e.g., Tween 80), and a physiological solution (e.g., saline or PBS) to achieve the final desired concentration and a tolerable in vivo formulation.[8] A thorough solubility and stability test for this compound in various vehicles is highly recommended.
3. In Vivo Administration
-
Route of Administration: Intravenous (I.V.) injection is utilized to bypass first-pass metabolism.[1]
-
Dosage: Based on the studies with 25-106, a dosage range of 10-200 mg/kg can be considered for initial dose-response studies.[1][2]
-
Procedure:
-
Accurately weigh each mouse to determine the precise volume of the inhibitor formulation to be injected.
-
Warm the inhibitor solution to room temperature before injection.
-
Administer the solution via intravenous injection, for example, into the tail vein.
-
Monitor the animals closely for any adverse reactions following the injection.
-
4. Pharmacokinetic and Pharmacodynamic Analysis
-
Tissue Collection: At predetermined time points (e.g., 1, 2, 6, and 24 hours post-injection), euthanize the mice.[1][2]
-
Sample Processing:
-
Biochemical Analysis:
-
Prepare brain lysates from specific regions (e.g., striatum).
-
Perform quantitative immunoblotting to assess the phosphorylation levels of known Cdk5 substrates, such as phospho-Ser549 synapsin I, to determine the extent and duration of Cdk5 inhibition.[1]
-
-
Concentration Analysis:
-
Utilize methods like liquid chromatography-mass spectrometry (LC-MS/MS) to measure the concentration of the inhibitor in plasma and brain tissue to determine its pharmacokinetic profile.[2]
-
Mandatory Visualizations
Cdk5 Signaling Pathway
Caption: Cdk5 activation and downstream signaling pathways.
Experimental Workflow for In Vivo Cdk5 Inhibition
Caption: Experimental workflow for in vivo Cdk5 inhibition studies.
References
- 1. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]
- 2. Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kinase of many talents: non-neuronal functions of CDK5 in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. biorbyt.com [biorbyt.com]
Application Notes and Protocols for Immunofluorescence Staining with Cdk5-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk5-IN-3, a potent and selective inhibitor of Cyclin-Dependent Kinase 5 (Cdk5), in immunofluorescence staining protocols. This document outlines the mechanism of action, detailed experimental procedures, expected outcomes, and data interpretation to facilitate the investigation of Cdk5 signaling pathways in various cellular models.
Introduction to Cdk5 and this compound
Cyclin-Dependent Kinase 5 (Cdk5) is a unique member of the CDK family, primarily active in post-mitotic neurons where it plays a crucial role in neuronal development, migration, and synaptic plasticity.[1] Unlike other CDKs, Cdk5 is not directly involved in cell cycle regulation.[2] Its activity is dependent on its association with the regulatory subunits p35 or p39.[1] Under neurotoxic conditions, p35 can be cleaved into p25, leading to the hyperactivation and mislocalization of Cdk5, which is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4]
This compound is a chemical inhibitor designed to target the ATP-binding pocket of Cdk5, thereby preventing the phosphorylation of its downstream substrates.[2] By inhibiting Cdk5 activity, this compound allows for the detailed study of Cdk5-mediated signaling pathways and their roles in both physiological and pathological conditions. Immunofluorescence staining following this compound treatment is a powerful technique to visualize the subcellular localization and expression levels of Cdk5, its activators, and its downstream targets.
Key Applications
-
Neurobiology: Investigate the role of Cdk5 in neuronal development, axonal guidance, and synaptic function.
-
Oncology: Study the involvement of Cdk5 in cell migration, invasion, and proliferation in various cancers.[5][6]
-
Drug Discovery: Screen for and characterize novel therapeutic agents targeting the Cdk5 signaling pathway.
Data Presentation: Expected Quantitative Changes with this compound Treatment
The following tables summarize the anticipated quantitative data from immunofluorescence analysis following treatment with this compound. These values are illustrative and may vary depending on the cell type, experimental conditions, and the specific antibodies used.
Table 1: Effect of this compound on the Phosphorylation of Tau (a key Cdk5 substrate)
| Treatment Group | Phospho-Tau (Ser202/Thr205) Intensity (Arbitrary Units) | Total Tau Intensity (Arbitrary Units) | Ratio of Phospho-Tau to Total Tau |
| Vehicle Control | 150 ± 15 | 200 ± 20 | 0.75 |
| This compound (1 µM) | 80 ± 10 | 195 ± 18 | 0.41 |
| This compound (5 µM) | 45 ± 8 | 190 ± 22 | 0.24 |
| This compound (10 µM) | 25 ± 5 | 198 ± 25 | 0.13 |
Table 2: Effect of this compound on the Subcellular Localization of p25/p35
| Treatment Group | Nuclear p25/p35 Fluorescence Intensity (%) | Cytoplasmic p25/p35 Fluorescence Intensity (%) |
| Vehicle Control (Neurotoxic Stimulus) | 65 ± 8 | 35 ± 8 |
| This compound (10 µM) + Neurotoxic Stimulus | 40 ± 6 | 60 ± 6 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Cells Treated with this compound
This protocol details the procedure for treating cultured cells with this compound and subsequently performing immunofluorescence staining to analyze changes in protein expression and localization.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells, primary neurons)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies (e.g., anti-phospho-Tau, anti-Cdk5, anti-p35/p25)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare working concentrations of this compound in cell culture medium from the stock solution. A vehicle control (DMSO) should be run in parallel.
-
Treat the cells with this compound or vehicle for the desired time period (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets.
-
Quantify fluorescence intensity and analyze the subcellular localization of the target proteins using image analysis software.
-
Protocol 2: In Vitro Cdk5 Kinase Assay
This protocol can be used as a complementary experiment to confirm the inhibitory effect of this compound on Cdk5 kinase activity.[7][8]
Materials:
-
Recombinant active Cdk5/p25 complex
-
Histone H1 (as a substrate)
-
This compound
-
Kinase Assay Buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
SDS-PAGE gels and Western Blotting apparatus
Procedure:
-
Set up kinase reactions containing recombinant Cdk5/p25, Histone H1, and varying concentrations of this compound in Kinase Assay Buffer.
-
Initiate the reaction by adding ATP (radiolabeled or cold, depending on the detection method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylation of Histone H1 by autoradiography (for ³²P) or by using a phosphospecific antibody in a Western blot, or measure ADP formation using the ADP-Glo™ assay.
-
Quantify the band intensities or luminescence to determine the IC₅₀ of this compound.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key Cdk5 signaling pathways and the experimental workflow.
Caption: Cdk5 Activation and Pathological Hyperactivation Pathway.
Caption: Cdk5 Downstream Signaling and Point of Inhibition by this compound.
Caption: Experimental Workflow for Immunofluorescence Staining.
References
- 1. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 2. What are CDK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-translational modifications of CDK5 and their biological roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application Notes and Protocols for Cdk5-IN-3 in Neuronal Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that is essential for the development and function of the central nervous system.[1] Unlike other cyclin-dependent kinases, Cdk5 is not activated by cyclins but by its regulatory partners, p35 and p39.[2] The Cdk5/p35 complex plays a pivotal role in orchestrating neuronal migration, a fundamental process for the proper formation of the brain's layered structures, such as the cerebral cortex.[2][3] Dysregulation of Cdk5 activity has been implicated in various neurological disorders, making it a critical target for research and therapeutic development.
Cdk5-IN-3 is a potent and selective small molecule inhibitor of Cdk5. Its high affinity and selectivity make it an invaluable chemical tool for elucidating the precise roles of Cdk5 in complex cellular processes like neuronal migration. These application notes provide detailed protocols for utilizing this compound in common in vitro neuronal migration assays and offer insights into the underlying signaling pathways.
Quantitative Data: Inhibitor Specificity
This compound demonstrates high potency for Cdk5 and significant selectivity over other kinases, such as Cdk2. This profile is crucial for attributing observed effects specifically to the inhibition of Cdk5. For comparison, data for other commonly used, less selective Cdk5 inhibitors are also presented.
| Compound | Target | IC50 | Other Targets (IC50) |
| This compound | Cdk5/p25 | 0.6 nM [4][5][6] | Cdk2/CycA (18 nM)[4][5][6] |
| Roscovitine | Cdk5 | 0.2 µM[3] | Cdk1 (0.5 µM), Cdk2 (0.5 µM)[3] |
| Dinaciclib | Cdk5 | 1 nM[7] | Cdk1 (3 nM), Cdk2 (1 nM), Cdk9 (4 nM)[7] |
Cdk5 Signaling Pathway in Neuronal Migration
Cdk5 regulates neuronal migration by phosphorylating a multitude of downstream substrates that modulate cytoskeletal dynamics and cell adhesion.[2] The kinase, activated by its regulatory subunit p35, influences the organization of both microtubules and actin filaments, which is essential for the movement of neurons to their correct positions in the developing brain.[4][8]
References
- 1. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axionbiosystems.com [axionbiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound|2639542-32-6|COA [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
Application Notes and Protocols for Cdk5 Inhibition in Animal Models of Alzheimer's Disease
Cyclin-dependent kinase 5 (Cdk5) is a critical regulator of neuronal signal transduction, and its aberrant activity is implicated in the pathogenesis of Alzheimer's disease (AD).[1][2] In AD, the Cdk5 activator p35 is cleaved to p25, leading to prolonged and dysregulated Cdk5 activity.[3][4][5][6][7] This hyperactive Cdk5/p25 complex contributes to the hyperphosphorylation of tau, formation of neurofibrillary tangles (NFTs), and increased production of amyloid-beta (Aβ) peptides, all hallmarks of AD.[3][4][7][8][9] Consequently, inhibiting Cdk5 has emerged as a promising therapeutic strategy for AD.[10][11]
These application notes provide a comprehensive overview of the administration of Cdk5 inhibitors in preclinical animal models of Alzheimer's disease, summarizing key quantitative data and detailing experimental protocols.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing various Cdk5 inhibitors in mouse models of Alzheimer's disease.
Table 1: Efficacy of Cdk5 Inhibitors on Tau Pathology
| Inhibitor | Animal Model | Age/Treatment Duration | Dosage/Administration | Key Findings | Reference |
| shCDK5miR (AAV) | 3xTg-AD | 18 months / 1 year (long-term) | Intracerebral injection | Prevented insoluble Tau formation in the hippocampus. Significant decrease in AT8 (pSer202/pThr205) and AT100 (pSer212/pThr214) immunoreactivity.[5] | [5] |
| shCDK5miR (AAV) | 3xTg-AD | 18 months / 3 weeks (short-term) | Intracerebral injection | Reversed Tau aggregation.[5] | [5] |
| Cdk5 inhibitory peptide (CIP) | Cortical neurons (in vitro) | N/A | Neuronal infection | Suppressed aberrant tau phosphorylation induced by p25/Cdk5.[3] | [3] |
| Cdk5i-FT peptide | Tau P301S mice | N/A | N/A | Attenuated neuronal loss and memory impairment.[12] | [12] |
Table 2: Efficacy of Cdk5 Inhibitors on Amyloid Pathology
| Inhibitor | Animal Model | Age/Treatment Duration | Dosage/Administration | Key Findings | Reference |
| shCDK5miR (AAV) | 3xTg-AD | 18 months / 3 weeks (short-term) | Intracerebral injection | Reduced amyloid deposition in the hippocampus.[13] | [13] |
| Cdk5 inhibitor | Very old, non-transgenic mice | N/A | N/A | Reduced Aβ levels.[8] | [8] |
Table 3: Efficacy of Cdk5 Inhibitors on Cognitive Function
| Inhibitor | Animal Model | Age/Treatment Duration | Dosage/Administration | Key Findings | Reference |
| shCDK5miR (AAV) | 3xTg-AD | 18 months / 1 year (long-term) | Intracerebral injection | Prevented spatial memory impairment in the Morris Water Maze.[5] | [5] |
| shCDK5miR (AAV) | 3xTg-AD | 18 months / 3 weeks (short-term) | Intracerebral injection | Improved spatial memory in the Morris Water Maze.[5] | [5] |
| Peptide inhibitor of Cdk5/p25 | CK-p25Tg mice | N/A | N/A | Restored synaptic function.[12] | [12] |
Experimental Protocols
Detailed methodologies for key experiments involving the administration of Cdk5 inhibitors in animal models of AD are provided below.
Protocol 1: Intracerebral Administration of AAV-shCDK5miR in 3xTg-AD Mice
-
Animal Model: Triple-transgenic Alzheimer's disease mice (3xTg-AD) exhibiting both amyloid plaques and neurofibrillary tangles.[11]
-
Reagent Preparation:
-
Produce adeno-associated viral (AAV) vectors carrying a short hairpin microRNA sequence targeting Cdk5 (shCDK5miR) or a scrambled control sequence.
-
-
Surgical Procedure:
-
Anesthetize 18-month-old 3xTg-AD mice.
-
Place the mice in a stereotaxic frame.
-
Inject the AAV-shCDK5miR or control vector bilaterally into the CA1 region of the hippocampus.
-
-
Post-operative Care:
-
Monitor the animals for recovery from surgery.
-
-
Treatment Duration:
-
Outcome Measures:
-
Behavioral Analysis: Assess spatial learning and memory using the Morris Water Maze test.[5]
-
Biochemical Analysis: Sacrifice the mice and collect brain tissue. Perform Western blot analysis to quantify levels of Cdk5, p35, p25, and phosphorylated tau epitopes (e.g., AT8, AT100, PHF1).[5]
-
Histological Analysis: Perform immunohistochemistry on brain sections to visualize and quantify amyloid plaques and neurofibrillary tangles.[11][13]
-
Protocol 2: In Vitro Cdk5 Kinase Assay
This protocol can be used to assess the inhibitory activity of a compound on Cdk5.[14][15][16]
-
Cell/Tissue Lysis:
-
Lyse cultured cells or brain tissue homogenates in a buffer that preserves Cdk5/activator complexes.[16]
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation:
-
Immunoprecipitate Cdk5 from equal amounts of total protein using an anti-Cdk5 antibody.
-
Wash the immunoprecipitates to remove non-specific proteins and equilibrate in kinase buffer.
-
-
Kinase Reaction:
-
Incubate the immunoprecipitated Cdk5 with a known substrate (e.g., histone H1) and [γ-32P]ATP.
-
Include a positive control (active Cdk5/p25 complex) and a negative control (kinase buffer only).[16]
-
-
Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and visualize the phosphorylation of the substrate by autoradiography.
-
Perform an immunoblot for the immunoprecipitated Cdk5 to confirm equal loading.[16]
-
Visualizations
Cdk5 Signaling Pathway in Alzheimer's Disease
Caption: Aberrant Cdk5 signaling cascade in Alzheimer's disease.
Experimental Workflow for Testing Cdk5 Inhibitors
References
- 1. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]
- 2. The Role of Cdk5 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulated Cdk5 Activity Is Involved in Inducing Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long- and short-term CDK5 knockdown prevents spatial memory dysfunction and tau pathology of triple transgenic Alzheimer’s mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological and pathological phosphorylation of tau by Cdk5 [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interplay between cyclin-dependent kinase 5 and glycogen [ukdri.ac.uk]
- 9. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 10. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 11. Silencing of CDK5 Reduces Neurofibrillary Tangles in Transgenic Alzheimer's Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. CDK5 targeting prevents β-amyloid aggregation involving GSK3 β and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols for Characterization of Cdk5 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Cdk5-IN-3 Concentration for Enhanced Cell Viability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cdk5-IN-3, a selective and potent inhibitor of Cyclin-dependent kinase 5 (Cdk5). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions to guide your experimental setup and data interpretation when working with this compound.
Q1: What is the recommended starting concentration range for this compound in cell viability assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and experimental conditions. A typical starting range would be from 1 nM to 10 µM. It is advisable to perform a dose-response curve to identify the IC50 value, which is the concentration that inhibits 50% of the biological activity.
Q2: How should I dissolve and store this compound?
A2: this compound is typically soluble in organic solvents such as DMSO. For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: How long should I incubate my cells with this compound before assessing cell viability?
A3: The optimal incubation time will vary depending on the cell type, the biological process being investigated, and the concentration of this compound. A common starting point is a 24 to 72-hour incubation period. It is recommended to perform a time-course experiment to determine the most appropriate incubation time for your specific experimental goals.
Q4: Can this compound have off-target effects?
A4: While this compound is a selective inhibitor of Cdk5, like most kinase inhibitors, it may exhibit off-target effects at higher concentrations. It is crucial to use the lowest effective concentration to minimize the risk of off-target activities. Comparing the effects of this compound with other Cdk5 inhibitors or using genetic approaches like siRNA-mediated Cdk5 knockdown can help validate the specificity of the observed effects.
Q5: What control experiments should I include when using this compound?
A5: To ensure the validity of your results, several control experiments are essential:
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Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.
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Positive Control: A known inducer of cell death or a compound with a well-characterized effect on your cell line.
-
Negative Control: A structurally similar but inactive compound, if available.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This guide addresses specific problems you might face when optimizing this compound concentration for cell viability assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| No significant effect on cell viability even at high concentrations | - Cell line is resistant to Cdk5 inhibition.- this compound is inactive or degraded.- Insufficient incubation time. | - Confirm Cdk5 expression and activity in your cell line.- Test a different Cdk5 inhibitor with a known effect on a sensitive cell line.- Verify the quality and storage conditions of your this compound stock.- Perform a time-course experiment to determine the optimal incubation period. |
| Inhibitor precipitates in the culture medium | - Poor solubility of this compound at the working concentration.- Interaction with components in the serum or medium. | - Prepare a fresh dilution of the inhibitor from the stock solution.- Reduce the final concentration of the inhibitor.- Test the experiment in serum-free or reduced-serum media for a short duration, if possible. |
| Discrepancy between biochemical IC50 and cellular EC50 | - Cell permeability issues.- High intracellular ATP concentration competing with the inhibitor.- Drug efflux pumps actively removing the inhibitor from the cells. | - Use cell-based assays to determine the effective concentration (EC50) rather than relying solely on biochemical IC50 values.- Consider using efflux pump inhibitors, but be aware of their potential confounding effects. |
| Observed cytotoxicity is not specific to Cdk5 inhibition | - Off-target effects of this compound at high concentrations.- General cellular toxicity. | - Use the lowest effective concentration of this compound.- Validate findings with another selective Cdk5 inhibitor or with genetic knockdown of Cdk5.- Perform mechanistic studies to confirm the involvement of the Cdk5 signaling pathway. |
Data Presentation
The following table summarizes the IC50 values of various Cdk5 inhibitors against Cdk5 and other cyclin-dependent kinases. Note that specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in publicly available literature. The data presented here for other inhibitors can serve as a reference for expected potency and selectivity.
| Inhibitor | Cdk5/p25 IC50 (nM) | Cdk1/cyclin B IC50 (nM) | Cdk2/cyclin A IC50 (nM) | Cdk2/cyclin E IC50 (nM) | Cdk4/cyclin D1 IC50 (nM) | Cdk6/cyclin D3 IC50 (nM) | Cdk7/cyclin H IC50 (nM) | Cdk9/cyclin T IC50 (nM) |
| Roscovitine | 200 | 700 | 700 | 700 | >100,000 | >100,000 | 400 | - |
| Dinaciclib | 1 | 1 | 2 | 1 | - | - | - | 4 |
| AT7519 | 130 | 210 | 47 | - | 100 | 170 | - | 130 |
Data compiled from various sources. IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Cdk5 Signaling Pathway
Caption: Cdk5 signaling pathway and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Cdk5-IN-3 off-target effects in primary neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk5 inhibitors, with a focus on potential off-target effects in primary neurons. While specific data for Cdk5-IN-3 is not extensively available in public literature, this guide leverages information from other well-characterized Cdk5 inhibitors to provide a framework for identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Cdk5 and why is it a target in neuroscience research?
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the cyclin-dependent kinase family that is predominantly active in post-mitotic neurons.[1][2][3] Unlike other Cdks, it is not directly involved in cell cycle regulation but plays a crucial role in neuronal development, migration, synaptic plasticity, and neurotransmission.[1][3][4] Its dysregulation is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, making it a significant therapeutic target.[2][]
Q2: How is Cdk5 activity regulated in neurons?
Cdk5 is activated by binding to its regulatory subunits, p35 or p39, which are primarily expressed in neurons.[1][3] Under neurotoxic conditions, p35 can be cleaved by the protease calpain to a more stable fragment, p25. The resulting Cdk5/p25 complex exhibits prolonged and heightened activity, leading to aberrant phosphorylation of downstream targets and contributing to neurodegeneration.[3][6]
Q3: What are the known off-target effects of Cdk5 inhibitors?
Many small-molecule kinase inhibitors can have off-target effects due to the structural similarity of the ATP-binding pocket across the kinome.[7][8][9] For instance, Roscovitine, a commonly used Cdk5 inhibitor, also inhibits Cdk1, Cdk2, Cdk7, and Cdk9.[3] Dinaciclib is another inhibitor with activity against Cdk1, Cdk2, and Cdk9 in addition to Cdk5.[6] Such off-target activities can lead to unintended biological consequences, including effects on the cell cycle, which Cdk5 itself does not regulate.[10]
Q4: How can I assess the selectivity of my Cdk5 inhibitor in primary neurons?
Assessing inhibitor selectivity is crucial for interpreting experimental results. A common approach is to perform a kinome-wide screen to determine the inhibitor's activity against a large panel of kinases. In the absence of such a screen, you can perform western blot analysis to check the phosphorylation status of known substrates of potential off-target kinases. For example, if you suspect off-target effects on Cdk1/2, you could examine the phosphorylation of Rb protein.
Q5: What are the typical phenotypic consequences of off-target kinase inhibition in neurons?
Off-target effects can manifest in various ways, including altered neurite outgrowth, changes in cell viability, or activation of unintended signaling pathways. For example, inhibition of other Cdks like Cdk1 and Cdk2 could potentially induce cell cycle re-entry in post-mitotic neurons, a phenomenon associated with neuronal apoptosis.[10] Therefore, it is important to include appropriate controls to distinguish on-target from off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Neuronal Death or Apoptosis | Inhibition of other pro-survival kinases or induction of cell cycle re-entry via off-target Cdk inhibition (e.g., Cdk1/2). | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Use a structurally different Cdk5 inhibitor as a control. 3. Assess markers of cell cycle re-entry (e.g., Ki67, PCNA staining) and apoptosis (e.g., TUNEL assay, cleaved caspase-3 western blot). 4. Knockdown Cdk5 using shRNA or siRNA to confirm the phenotype is Cdk5-dependent. |
| Altered Neurite Outgrowth or Morphology Unrelated to Known Cdk5 Function | Inhibition of kinases involved in cytoskeletal dynamics (e.g., GSK3β, ROCK). Some Cdk inhibitors have been shown to affect these pathways. | 1. Examine the phosphorylation status of key cytoskeletal regulatory proteins (e.g., Tau, CRMP2) at sites not known to be Cdk5 substrates. 2. Use specific inhibitors for suspected off-target kinases to see if they replicate the phenotype. |
| Changes in Gene Expression Unrelated to Cdk5 Signaling | Inhibition of transcription-regulating kinases (e.g., Cdk7, Cdk9). | 1. Perform RT-qPCR or RNA-seq to analyze changes in a panel of genes. 2. Compare the gene expression profile to that obtained with a more selective Cdk5 inhibitor or Cdk5 knockdown. |
| Inconsistent or Non-reproducible Results | Variability in inhibitor potency or off-target profile between batches. Off-target effects at higher concentrations. | 1. Always use the same batch of inhibitor for a set of experiments. 2. Re-validate the optimal inhibitor concentration for each new batch. 3. Ensure the final DMSO concentration is consistent across all experimental conditions and controls. |
Experimental Protocols
Protocol 1: Western Blot Analysis to Assess Off-Target Kinase Activity
Objective: To indirectly assess the off-target activity of a Cdk5 inhibitor by examining the phosphorylation of a known substrate of a potential off-target kinase (e.g., Rb for Cdk1/2).
Methodology:
-
Cell Culture and Treatment:
-
Culture primary neurons to the desired developmental stage.
-
Treat neurons with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-24 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of the suspected off-target kinase).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the off-target substrate (e.g., phospho-Rb Ser807/811) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the phosphorylation levels in inhibitor-treated samples to the vehicle control.
-
Protocol 2: Immunocytochemistry for Phenotypic Analysis
Objective: To visually assess potential off-target effects on neuronal morphology and cell health.
Methodology:
-
Cell Culture and Treatment:
-
Plate primary neurons on coverslips coated with poly-L-lysine or laminin.
-
Treat neurons with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-β-III-tubulin for neuronal morphology, anti-cleaved caspase-3 for apoptosis).
-
Wash and incubate with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips on slides with anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze neuronal morphology (e.g., neurite length, branching) and the number of apoptotic cells using image analysis software.
-
Visualizations
Caption: Cdk5 signaling pathway and point of inhibition.
References
- 1. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 4. CDK5 serves as a major control point in neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selectivity and potency of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinase 5 Is Essential for Neuronal Cell Cycle Arrest and Differentiation | Journal of Neuroscience [jneurosci.org]
Troubleshooting Cdk5-IN-3 precipitation in media
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the issue of Cdk5-IN-3 precipitation in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound, like many kinase inhibitors, is a hydrophobic molecule. Its low solubility in aqueous solutions, such as cell culture media, is the primary cause of precipitation.[1][2] Precipitation often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is rapidly diluted into the aqueous media, causing the compound to fall out of solution.[3][4]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mg/mL (27.59 mM).[5][6][7] To ensure complete dissolution, gentle warming to 37°C and brief sonication may be necessary.[5][6]
Q3: How can I avoid precipitation when adding this compound to my media?
A3: To prevent precipitation, it is crucial to add the this compound stock solution to the culture media gradually and with immediate, thorough mixing. We recommend preparing an intermediate dilution in pre-warmed media before adding it to the final culture volume. Avoid adding the media directly to the concentrated stock.
Q4: What is the maximum safe concentration of DMSO for my cells?
A4: While cell line dependent, the final concentration of DMSO in cell culture should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced toxicity.[1] Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide for this compound Precipitation
If you are observing precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify Your Stock Solution
Is your this compound stock solution fully dissolved and free of crystals?
-
Problem: Undissolved particles in the stock solution will act as seeds for precipitation when diluted.
-
Solution: Visually inspect your DMSO stock solution for any precipitate. If present, warm the vial to 37°C for 5-10 minutes and use an ultrasonic bath to facilitate dissolution.[5][6] Ensure the solution is completely clear before use.
Step 2: Review Your Dilution Protocol
How are you diluting the stock solution into the cell culture media?
-
Problem: "Shock precipitation" can occur when a small volume of highly concentrated organic stock is added to a large volume of aqueous media.[3][4]
-
Solution:
-
Pre-warm the Media: Use cell culture media that has been pre-warmed to 37°C.
-
Use Serial or Intermediate Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, add the required stock volume to a smaller volume of pre-warmed media (e.g., 1 mL), mix thoroughly, and then transfer this intermediate solution to your final culture volume.
-
Ensure Rapid Mixing: When adding the inhibitor (either stock or intermediate dilution) to the media, vortex or pipette up and down immediately to disperse the compound quickly.
-
Step 3: Check the Final Concentration
Is the final concentration of this compound in your experiment exceeding its solubility limit in the media?
-
Problem: Even with proper technique, a compound will precipitate if its final concentration is above its maximum solubility in the specific media formulation (which can be influenced by serum, proteins, and salts).[8]
-
Solution:
-
Test Solubility: Determine the maximum soluble concentration of this compound in your specific culture media. Prepare a series of dilutions and observe them under a microscope for signs of precipitation after a few hours of incubation at 37°C.
-
Consider Solubilizing Agents: For particularly high concentrations, the use of formulation agents like PEG400 or non-ionic surfactants (e.g., Tween 80) could be explored, but these must be tested for effects on cell viability and experimental outcomes.[1][3]
-
Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting precipitation issues.
Caption: A workflow for diagnosing and solving this compound precipitation.
Compound Data
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆N₄O | [5][7] |
| Molecular Weight | 362.47 g/mol | [7] |
| IC₅₀ (Cdk5/p25) | 0.6 nM | [5][7][9] |
| IC₅₀ (Cdk2/CycA) | 18 nM | [5][7][9] |
| Solubility | 10 mg/mL (27.59 mM) in DMSO | [5][6][7] |
| Appearance | Light yellow to yellow solid | [7] |
| Storage (Powder) | 3 years at -20°C | [7] |
| Storage (Stock Sol.) | 6 months at -80°C or 1 month at -20°C | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.3625 mg of this compound powder (Molecular Weight = 362.47). Adjust the mass and volume as needed.
-
Aliquot DMSO: Add the desired volume of new, high-quality DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the vial for 1-2 minutes. If particles remain, place the vial in a 37°C water bath for 5-10 minutes, followed by 5 minutes in an ultrasonic bath.
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[5][7]
Protocol 2: Preparation of a 10 µM Final Working Solution
This protocol describes the preparation of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution).
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C incubator or water bath until it reaches temperature.
-
Prepare Intermediate Dilution (1:100):
-
In a sterile microcentrifuge tube, add 990 µL of the pre-warmed culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Immediately vortex or pipette up and down gently but thoroughly to mix. This creates a 100 µM intermediate solution.
-
-
Prepare Final Dilution (1:10):
-
Add the required volume of the 100 µM intermediate solution to your cell culture vessel containing pre-warmed media to achieve the final 10 µM concentration. For example, add 1 mL of the intermediate solution to 9 mL of media in your culture flask.
-
Gently swirl the flask or plate to ensure even distribution.
-
-
Vehicle Control: Prepare a vehicle control by following the same dilution steps using only DMSO (without the inhibitor).
Cdk5 Signaling Pathway
Cyclin-dependent kinase 5 (Cdk5) is a unique serine/threonine kinase predominantly active in the nervous system.[10][11] Its activity is crucial for neuronal migration, development, and synaptic plasticity.[12][13] Cdk5 requires association with its regulatory subunits, p35 or p39, for activation.[10][12] Under conditions of neuronal stress, the p35 activator can be cleaved by calpain into a more stable and mislocalized p25 fragment.[14] This leads to aberrant and prolonged Cdk5 activation, a process implicated in the pathology of neurodegenerative diseases such as Alzheimer's, where it contributes to the hyperphosphorylation of the Tau protein.[14][15]
Caption: Cdk5 activation in normal and pathophysiological states.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. This compound|CAS 2639542-32-6|DC Chemicals [dcchemicals.com]
- 10. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 11. Protocols for Characterization of Cdk5 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. The role of Cdk5 in cognition and neuropsychiatric and neurological pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Technical Support Center: Cdk5-IN-3 In Vivo Efficacy
Welcome to the technical support center for Cdk5-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-dependent kinase 5 (Cdk5).[1][2][3][4] Cdk5 is a proline-directed serine/threonine kinase that is crucial for neuronal development, synaptic plasticity, and other cellular processes.[5][6][7] Its activity is dependent on association with its regulatory partners, p35 or p39.[6] Under neurotoxic conditions, p35 can be cleaved to p25, leading to prolonged and aberrant Cdk5 activation, which is implicated in the pathology of several neurodegenerative diseases.[5][8][9] this compound exerts its therapeutic potential by inhibiting the kinase activity of Cdk5, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are the known in vitro potencies of this compound?
This compound has demonstrated high potency in enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are as follows:
| Target Complex | IC₅₀ (nM) |
| Cdk5/p25 | 0.6 |
| Cdk2/CycA | 18 |
Data sourced from MedchemExpress, GlpBio, and DC Chemicals.[1][2][3][4]
Note: The inhibitory activity against Cdk2/CycA suggests some potential for off-target effects that should be considered in the interpretation of experimental results.
Q3: What are the main challenges in achieving optimal in vivo efficacy with this compound?
Based on the physicochemical properties of this compound and general challenges with kinase inhibitors, researchers may encounter the following issues:
-
Poor aqueous solubility: this compound is reported to be soluble in DMSO, often requiring sonication for complete dissolution.[1] This can make it challenging to prepare formulations suitable for in vivo administration without precipitation.
-
Suboptimal pharmacokinetic properties: Limited information is publicly available on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Poor oral bioavailability and rapid clearance are common hurdles for small molecule inhibitors.
-
Limited Blood-Brain Barrier (BBB) penetration: For neurological disease models, achieving sufficient concentrations of the inhibitor in the central nervous system is critical. The structural characteristics of this compound may not be optimal for crossing the BBB.
-
Off-target effects: As noted, this compound inhibits Cdk2 at higher concentrations, which could lead to unintended biological consequences.[1][2][3][4]
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Formulation
Symptom: The compound precipitates out of solution during formulation or upon administration, leading to inconsistent results and low bioavailability.
Troubleshooting Steps:
-
Optimize the Vehicle Composition: For many poorly soluble kinase inhibitors, a multi-component vehicle is necessary.[5][10][11] A common starting point for preclinical in vivo studies is a formulation containing a mixture of solvents and surfactants. One commercial supplier suggests a calculator for a vehicle consisting of:
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS[12]
It is critical to empirically determine the optimal ratio of these components to maintain the solubility of this compound at the desired concentration.
-
-
Solubilization Assistance: As recommended by suppliers, gentle heating to 37°C and sonication can aid in the dissolution of this compound in DMSO before further dilution into the final vehicle.[2][3]
-
Consider Alternative Formulations:
Experimental Protocol: Small-Scale Solubility Test
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Create a matrix of potential vehicle compositions with varying percentages of DMSO, PEG300, Tween 80, and saline.
-
Add the this compound stock solution to each vehicle to the final desired concentration.
-
Vortex each solution thoroughly.
-
Allow the solutions to sit at room temperature for at least two hours and visually inspect for any precipitation.
-
For promising candidates, check for stability at 4°C and 37°C.
Issue 2: Lack of Efficacy in a Neurological Disease Model
Symptom: Systemic administration of this compound does not produce the expected therapeutic effect in a CNS disease model.
Troubleshooting Steps:
-
Confirm Target Engagement in the Periphery: Before assessing CNS effects, verify that this compound is inhibiting its target in peripheral tissues. This can be done by measuring the phosphorylation of a known Cdk5 substrate in a readily accessible tissue (e.g., spleen, liver) after treatment.
-
Assess Blood-Brain Barrier Penetration:
-
Pharmacokinetic Analysis: Measure the concentration of this compound in both plasma and brain tissue at various time points after administration. This will determine the brain-to-plasma ratio. For kinase inhibitors targeting the CNS, a free drug concentration in the brain of greater than 0.3 is often considered a benchmark for efficacy.[3]
-
Structural Modification: If BBB penetration is low, medicinal chemistry efforts may be needed to optimize the molecule by, for example, reducing efflux transporter recognition or increasing lipophilicity.[1][13][14]
-
-
Consider Alternative Administration Routes: If systemic administration fails to achieve adequate brain concentrations, direct administration to the CNS may be necessary for initial proof-of-concept studies.
-
Intracerebroventricular (ICV) injection
-
Direct intracerebral injection
-
Experimental Protocol: Brain Penetration Study
-
Administer this compound to a cohort of animals at the desired dose and route.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain samples.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract this compound from both plasma and brain homogenates.
-
Quantify the concentration of this compound using a sensitive analytical method such as LC-MS/MS.
-
Calculate the brain and plasma pharmacokinetic parameters and the brain-to-plasma ratio.
Signaling Pathways and Experimental Workflows
Cdk5 Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the role of Cdk5 on striatal synaptic plasticity in a 3-NP-induced model of early stages of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. biorbyt.com [biorbyt.com]
- 13. A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
Cdk5 Small Molecule Inhibitor Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of Cyclin-dependent kinase 5 (Cdk5).
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store my Cdk5 inhibitor?
A: Proper reconstitution and storage are critical for inhibitor stability and experimental success. Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] Always refer to the manufacturer's datasheet for specific instructions. As a general guideline:
-
Reconstitution: If DMSO is the recommended solvent, use a fresh, anhydrous grade to prevent moisture contamination that could lead to compound degradation.[1]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solutions at -20°C or -80°C for long-term stability.[1] Working solutions in aqueous buffers are generally less stable and should be prepared fresh for each experiment.
Q2: My Cdk5 inhibitor is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?
A: Precipitation of hydrophobic compounds from DMSO stocks into aqueous solutions is a common issue.[1] To prevent this:
-
Serial Dilutions: Perform initial serial dilutions of your high-concentration DMSO stock in DMSO, not directly in the aqueous buffer.[1]
-
Final Dilution: Add the final, diluted DMSO solution to your buffer or medium while vortexing or mixing to ensure rapid dispersion. The final concentration of DMSO in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Q3: How can I assess the stability of my Cdk5 inhibitor under my experimental conditions?
A: The stability of your inhibitor can be affected by factors like pH, temperature, and light exposure.[2] To assess stability, you can perform a time-course experiment where you incubate the inhibitor in your experimental medium (e.g., cell culture medium with serum) at 37°C for various durations (e.g., 0, 2, 8, 24 hours). After incubation, the activity of the remaining inhibitor can be assessed using an in vitro Cdk5 kinase assay. A decrease in inhibitory activity over time suggests degradation. For more rigorous analysis, HPLC can be used to detect the appearance of degradation products.
Q4: What are some common off-target effects of Cdk5 inhibitors?
A: Many kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket in kinases.[3][4] For example, Roscovitine is known to inhibit Cdk1, Cdk2, Cdk7, and Cdk9 in addition to Cdk5.[5] It is crucial to consult the literature for the known selectivity profile of your specific inhibitor and to use the lowest effective concentration to minimize off-target effects.[6] Using a structurally unrelated inhibitor that also targets Cdk5 can help confirm that the observed phenotype is due to Cdk5 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cdk5 Kinase Assays
| Question | Possible Cause & Solution |
| Why am I seeing high variability between my replicate wells? | Inhibitor Precipitation: The inhibitor may be precipitating in the assay buffer. Solution: Ensure proper solubilization by making serial dilutions in DMSO before the final dilution into the aqueous assay buffer. Visually inspect the wells for any signs of precipitation.[1] |
| Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated inhibitor, can lead to large variations. Solution: Use calibrated pipettes and ensure proper mixing after adding each component. | |
| Why is there no inhibition even at high concentrations? | Inhibitor Degradation: The inhibitor may have degraded due to improper storage or instability in the assay buffer. Solution: Use a fresh aliquot of the inhibitor. If the problem persists, assess the inhibitor's stability in the assay buffer over the experiment's duration. |
| Inactive Enzyme: The Cdk5/p25 enzyme may be inactive. Solution: Run a positive control with a known Cdk5 inhibitor (e.g., Roscovitine) and a negative control (no inhibitor) to ensure the enzyme is active and the assay is working correctly. | |
| Why is my Z'-factor low? | Assay Window Too Small: The difference between the positive and negative controls may not be large enough. Solution: Optimize the concentrations of ATP and the substrate (e.g., Histone H1) to maximize the signal-to-background ratio. |
Issue 2: Unexpected Cellular Phenotypes or Toxicity
| Question | Possible Cause & Solution |
| Why am I observing cell death that is not consistent with published data for Cdk5 inhibition? | Off-Target Effects: The inhibitor may be hitting other kinases that regulate cell survival pathways.[3][4] Solution: Lower the inhibitor concentration. Confirm the phenotype with a second, structurally different Cdk5 inhibitor or by using siRNA/shRNA to knockdown Cdk5. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. Solution: Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). Always include a vehicle-only control.[1] | |
| Why are the results of my cell-based assay not correlating with my in vitro kinase assay data? | Cell Permeability: The inhibitor may have poor permeability across the cell membrane. Solution: Consult the literature for data on the compound's cell permeability. If not available, consider using a cell permeability assay. |
| Metabolic Instability: The inhibitor may be rapidly metabolized and inactivated by the cells. Solution: The stability of the compound in the presence of cells can be assessed by collecting the medium at different time points and measuring the remaining active inhibitor. |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several common Cdk5 inhibitors. Note that these values can vary depending on the specific assay conditions (e.g., ATP concentration).
| Inhibitor | Cdk5 IC₅₀ | Other Notable Targets (IC₅₀) | Reference(s) |
| Roscovitine (Seliciclib) | ~0.2 µM | Cdk1 (~0.65 µM), Cdk2 (~0.7 µM), Cdk7 (~0.7 µM), Cdk9 (~0.4 µM) | [1][3][5][7] |
| Dinaciclib (SCH727965) | ~1 nM | Cdk1 (3 nM), Cdk2 (1 nM), Cdk9 (4 nM) | [8][9][10] |
| Flavopiridol (Alvocidib) | Not specifically reported, but inhibits a range of CDKs in the 20-100 nM range. | Cdk1, Cdk2, Cdk4, Cdk6, Cdk7, Cdk9 | [11][12][13] |
| Olomoucine | ~3 µM | Cdk1 (7 µM), Cdk2 (7 µM) | |
| Purvalanol A | ~75 nM | Cdk2 (4-70 nM) | |
| AT7519 | ~0.13 µM | Cdk1 (0.21 µM), Cdk2 (0.047 µM), Cdk4 (0.1 µM), Cdk6 (0.17 µM), Cdk9 (0.13 µM) |
Experimental Protocols
Protocol 1: In Vitro Cdk5 Kinase Assay
This protocol is for measuring Cdk5 activity and the potency of a Cdk5 inhibitor using a radioactive filter binding assay. Non-radioactive methods, such as those using luminescence (e.g., ADP-Glo™), are also available.[10]
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
Histone H1 (substrate)
-
Cdk5 inhibitor (test compound)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the Cdk5 inhibitor in DMSO. Then, dilute to the final desired concentrations in the Kinase Assay Buffer.
-
Set Up Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the following on ice:
-
Kinase Assay Buffer
-
Cdk5/p25 enzyme (to a final concentration that gives a linear reaction rate)
-
Histone H1 (to a final concentration near its Km, e.g., 1 µ g/reaction )
-
Diluted Cdk5 inhibitor (or vehicle control)
-
-
Initiate Reaction: Add [γ-³²P]ATP to initiate the reaction (final concentration typically 10-50 µM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot an aliquot of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash: Wash the P81 papers three times in 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Quantify: Allow the papers to dry, then place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Assessing Inhibitor Stability in Cell Culture
This protocol provides a framework for evaluating the stability of a Cdk5 inhibitor in a cell culture environment.
Materials:
-
Cell line of interest
-
Complete cell culture medium (including serum)
-
Cdk5 inhibitor
-
37°C incubator with 5% CO₂
-
Method to assess inhibitor activity (e.g., in vitro Cdk5 kinase assay or LC-MS)
Procedure:
-
Prepare Medium with Inhibitor: Add the Cdk5 inhibitor to the complete cell culture medium at the final concentration you will use in your experiments.
-
Incubation:
-
Cell-free stability: Incubate the medium containing the inhibitor at 37°C.
-
Stability in the presence of cells: Add the medium containing the inhibitor to cultured cells.
-
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point serves as the baseline.
-
Sample Processing: For samples incubated with cells, centrifuge the collected medium to pellet any cells or debris. Transfer the supernatant to a new tube.
-
Store Samples: Store all collected samples at -80°C until analysis.
-
Assess Remaining Inhibitor Activity:
-
Functional Assessment: Use the collected medium samples (after appropriate dilution) as the source of the inhibitor in an in vitro Cdk5 kinase assay. A decrease in the inhibition of Cdk5 activity over time indicates degradation or metabolism of the compound.
-
Analytical Assessment (LC-MS): For a more direct measurement, analyze the concentration of the parent compound in the collected medium samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This can also identify potential metabolites.
-
-
Data Analysis: Plot the remaining inhibitor activity or concentration against time to determine its half-life under your specific experimental conditions.
Mandatory Visualizations
Cdk5 Signaling Pathway
Caption: Simplified Cdk5 signaling in normal physiology and disease.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a radioactive Cdk5 in vitro kinase assay.
References
- 1. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Flavopiridol (Alvocidib) | 夫拉平度 | CDK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 12. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unexpected phenotypic changes with Cdk5-IN-3 treatment
Disclaimer: Cdk5-IN-3 is a designated research compound. The information provided below is based on the established knowledge of Cyclin-dependent kinase 5 (Cdk5) and its inhibitors. Researchers should always validate the specific effects of this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: this compound is anticipated to be a potent and selective inhibitor of Cyclin-dependent kinase 5 (Cdk5). Cdk5 is a proline-directed serine/threonine kinase that is atypically activated by binding to its regulatory partners p35 or p39, rather than cyclins.[1][2][3][4][5][6] The primary mechanism of many small molecule Cdk5 inhibitors is to compete with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation of Cdk5 substrates.[6][7]
Q2: What are the expected primary phenotypic changes upon this compound treatment in neuronal cells?
A2: Based on the known functions of Cdk5 in the central nervous system, inhibition by this compound is expected to induce several key phenotypic changes:
-
Neuroprotection: Cdk5 activity, particularly when hyperactivated by its truncated activator p25, is linked to neurotoxicity and cell death in models of neurodegenerative diseases.[4][6] Inhibition of Cdk5 is therefore expected to be neuroprotective.[8]
-
Alterations in Neuronal Migration and Cytoskeleton Dynamics: Cdk5 plays a crucial role in neuronal migration during development.[4][9] Treatment with a Cdk5 inhibitor may therefore alter cell motility and cytoskeletal organization.[8][10]
-
Modulation of Synaptic Plasticity: Cdk5 is involved in regulating synaptic plasticity, including long-term potentiation (LTP).[6][9] Its inhibition could therefore affect synaptic function.
-
Reduced Neurite Outgrowth: Cdk5 is essential for neurite outgrowth.[4] Inhibition of Cdk5 may lead to a reduction in the length and complexity of neurites.[8]
Q3: Are there potential off-target effects associated with Cdk5 inhibitors like this compound?
A3: Yes, off-target effects are a common concern with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[11] For example, the well-known Cdk5 inhibitor Roscovitine also inhibits Cdk1, Cdk2, Cdk7, and Cdk9.[6][7] Potential off-target effects of this compound could lead to unexpected phenotypes and toxicity, especially at higher concentrations.[12] It is crucial to perform kinase profiling and validate that the observed phenotype is due to on-target Cdk5 inhibition.
Q4: In which non-neuronal cell types might this compound elicit a response?
A4: While Cdk5 is most abundant in the nervous system, its activity has been documented in various non-neuronal cell types and is implicated in processes such as:
-
Cancer: Cdk5 is involved in cancer cell proliferation, migration, and angiogenesis.[10][13][14] Inhibition of Cdk5 has been shown to reduce tumor growth and metastasis in preclinical models.[8][15]
-
Immune System: Cdk5 plays a role in T-cell activation and motility.[10]
-
Pancreatic Beta-Cells: Cdk5 can regulate insulin secretion.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable phenotypic change after this compound treatment. | Compound Inactivity: The compound may have degraded or is not active. | Verify the integrity and purity of the this compound stock. Prepare fresh solutions. |
| Insufficient Concentration: The concentration used may be below the effective IC50 for the target cells. | Perform a dose-response experiment to determine the optimal concentration. Refer to Table 1 for typical IC50 values of other Cdk5 inhibitors. | |
| Low Cdk5 Expression/Activity: The cell line used may have low endogenous levels of Cdk5 or its activators (p35/p39). | Confirm Cdk5 and p35/p39 expression levels by Western blot or qPCR. Consider using a cell line with known high Cdk5 activity. | |
| Unexpected or paradoxical phenotypic changes. | Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets, especially at high concentrations. | Perform a kinase inhibitor screen to assess the selectivity of this compound. Use a structurally distinct Cdk5 inhibitor to see if the phenotype is reproducible. Use genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout of Cdk5) to validate that the phenotype is Cdk5-dependent.[11][12] |
| Feedback Loop Activation: Inhibition of a kinase can sometimes lead to the compensatory activation of other signaling pathways. | Perform phosphoproteomic analysis to identify changes in other signaling pathways upon this compound treatment. | |
| High levels of cell death or toxicity. | Off-Target Toxicity: Inhibition of other essential kinases (e.g., Cdk1, Cdk2, Cdk7, Cdk9) can lead to cell cycle arrest and apoptosis.[2][12] | Lower the concentration of this compound. Confirm the selectivity of the inhibitor. |
| On-Target Toxicity in Specific Contexts: In some cellular contexts, Cdk5 activity is required for survival. | Evaluate the role of Cdk5 in the specific cell line being used. | |
| Variability in experimental results. | Inconsistent Experimental Conditions: Minor variations in cell density, passage number, or treatment duration can affect the outcome. | Standardize all experimental parameters. Ensure consistent cell culture practices. |
| Compound Stability: The inhibitor may be unstable in the culture medium over the course of the experiment. | Determine the half-life of this compound in your experimental medium and replenish as needed for long-term experiments. |
Quantitative Data Summary
Table 1: IC50 Values of Common Cdk5 Inhibitors
| Inhibitor | Cdk5 IC50 (nM) | Notes |
| Roscovitine (Seliciclib) | 200 - 500 | Broad-spectrum inhibitor, also targets Cdk1, Cdk2, Cdk7, and Cdk9.[7] |
| Olomoucine | 3000 | Also inhibits Cdk1 and Cdk2.[7] |
| Dinaciclib | 1 - 4 | Potent inhibitor of Cdk1, Cdk2, Cdk5, and Cdk9.[2][8] |
| AT7519 | 130 | Inhibits Cdk1, Cdk2, Cdk4, Cdk5, Cdk6, and Cdk9.[7] |
| This compound | To be determined | Requires experimental validation. |
Experimental Protocols
Protocol 1: In Vitro Cdk5 Kinase Assay
This protocol is a general guideline for measuring the kinase activity of Cdk5 in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant active Cdk5/p25 or Cdk5/p35 complex.
-
Histone H1 as a substrate.[1]
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).
-
[γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay).
-
This compound at various concentrations.
-
Positive control inhibitor (e.g., Roscovitine).
-
Negative control (DMSO).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdk5/p25 or Cdk5/p35, and the substrate (Histone H1).
-
Add this compound at a range of concentrations to the reaction mixture. Include positive and negative controls.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP if using radiometric detection).
-
Incubate for a predetermined time (e.g., 30 minutes) at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer or the stop reagent from a commercial kit).
-
Detect substrate phosphorylation. For radiometric assays, this involves SDS-PAGE followed by autoradiography. For non-radiometric assays, follow the manufacturer's instructions.
-
Quantify the signal and calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Assay for Cdk5 Inhibition
This protocol provides a general framework for assessing the effect of this compound on a cellular phenotype.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Phenotypic Analysis (Example: Cell Migration Assay):
-
Perform a wound-healing (scratch) assay or a transwell migration assay.
-
For the wound-healing assay, create a "scratch" in a confluent monolayer of cells and monitor the closure of the gap over time in the presence or absence of this compound.
-
For the transwell assay, seed cells in the upper chamber of a transwell insert and add a chemoattractant to the lower chamber. Quantify the number of cells that migrate through the porous membrane after treatment with this compound.
-
-
Biochemical Analysis (Example: Western Blot for Phospho-Substrates):
-
After treatment with this compound, lyse the cells and collect the protein extracts.
-
Perform a Western blot to analyze the phosphorylation status of known Cdk5 substrates (e.g., pRb, STAT3, Tau).
-
A decrease in the phosphorylation of a specific substrate upon treatment with this compound can confirm its on-target activity in a cellular context.
-
Visualizations
Caption: Cdk5 activation pathways and point of inhibition.
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. At the Fulcrum in Health and Disease: Cdk5 and the Balancing Acts of Neuronal Structure and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 5 - Wikipedia [en.wikipedia.org]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Cyclin‐Dependent Kinase 5: A Strategy to Improve Sorafenib Response in Hepatocellular Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Cdk5-IN-3 batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Cdk5-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported activities?
This compound is a potent and selective inhibitor of Cyclin-dependent kinase 5 (Cdk5). It has been reported to inhibit Cdk5/p25 and Cdk2/CycA with high affinity. For specific activity values from vendors, please refer to the table below.
| Target | IC50 |
| Cdk5/p25 | 0.6 nM[1][2][3] |
| Cdk2/CycA | 18 nM[1][2][3] |
Q2: How should I store and handle this compound?
Proper storage and handling are crucial to maintain the integrity of this compound. Follow these guidelines:
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Storage Temperature:
-
Powder: Store the solid compound as recommended by the supplier, typically at -20°C.
Q3: I am observing lower than expected potency in my assay. What could be the reason?
Several factors can contribute to lower than expected potency. Please refer to the detailed troubleshooting guide below for a comprehensive list of potential causes and solutions.
Q4: Are there known off-target effects for this compound?
While this compound is reported to be a selective Cdk5 inhibitor, it also shows activity against Cdk2/CycA.[1][2][3] It is crucial to consider this secondary target when interpreting experimental results. For comprehensive kinase inhibitor selectivity profiling, it is advisable to test the compound against a panel of kinases.[4]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between experimental repeats.
Inconsistent IC50 values are a common issue in kinase inhibitor studies and can arise from several sources.
Potential Causes & Solutions
| Cause | Recommended Action |
| Batch-to-Batch Variability | Purchase sufficient quantity of a single lot for the entire study. If using a new batch, perform a bridging experiment to compare its activity with the previous batch. |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[2] |
| Assay Variability | Ensure consistent experimental conditions, including enzyme and substrate concentrations, ATP concentration, incubation times, and temperature.[5][6] Use a known Cdk5 inhibitor (e.g., Roscovitine) as a positive control in every experiment to monitor assay performance.[7] |
| Pipetting Errors | Calibrate pipettes regularly. Use filtered pipette tips to prevent cross-contamination. |
Issue 2: Poor solubility of this compound in aqueous buffers.
Small molecule inhibitors can have limited solubility in aqueous solutions, leading to inaccurate concentrations and unreliable results.
Potential Causes & Solutions
| Cause | Recommended Action |
| Precipitation in Assay Buffer | Visually inspect for precipitation after diluting the compound into the final assay buffer. Determine the maximum soluble concentration in your assay buffer before starting experiments. |
| Incorrect Solvent | Ensure the initial stock solution is fully dissolved in a suitable organic solvent like DMSO before further dilution. |
| Low Final DMSO Concentration | While high DMSO concentrations can affect enzyme activity, ensure the final concentration is sufficient to maintain compound solubility without inhibiting the kinase. Typically, a final DMSO concentration of <1% is recommended. |
Issue 3: High background signal or no inhibition observed.
This could indicate a problem with the compound, the assay setup, or the reagents.
Potential Causes & Solutions
| Cause | Recommended Action |
| Inactive Compound | Verify the identity and purity of your this compound batch using analytical methods like LC-MS or NMR if possible. Ensure proper storage conditions have been maintained. |
| Problems with Kinase Activity | Confirm the activity of your Cdk5 enzyme preparation using a known substrate and ATP. Ensure all assay components (buffer, ATP, substrate) are correctly prepared and not expired. |
| Assay Interference | Some compounds can interfere with the assay detection method (e.g., fluorescence quenching or enhancement).[8] Run a control experiment with the inhibitor and all assay components except the enzyme to check for interference. |
| ATP Concentration | For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[8] Use an ATP concentration at or near the Km for Cdk5 to obtain more consistent and comparable results.[5] |
Experimental Protocols
General Cdk5 Kinase Assay Protocol (Radiometric)
This protocol provides a general framework for measuring Cdk5 activity. It may require optimization for specific experimental conditions.
Materials:
-
Active Cdk5/p25 complex
-
Histone H1 (or other suitable substrate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-32P]ATP
-
This compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, substrate, and active Cdk5/p25 enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate for a predetermined time (e.g., 30 minutes) at 30°C. The reaction should be within the linear range of the assay.[6]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Cdk5 Signaling Pathway
Caption: Simplified Cdk5 signaling pathway showing activation and downstream effects.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values.
Experimental Workflow for this compound Quality Control
Caption: Workflow for quality control of new this compound batches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|CAS 2639542-32-6|DC Chemicals [dcchemicals.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. A kinase of many talents: non-neuronal functions of CDK5 in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cdk5 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cdk5 inhibitors, such as Cdk5-IN-3, in their cancer cell experiments. As specific data for this compound is limited in public literature, the following guidance is based on established mechanisms of resistance to various Cdk5 inhibitors and general strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing reduced sensitivity to our Cdk5 inhibitor. What are the potential mechanisms of resistance?
A1: Resistance to Cdk5 inhibitors can arise from several molecular mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for Cdk5 inhibition by upregulating parallel signaling pathways. A common mechanism is the activation of the PI3K-Akt pathway, which promotes cell survival and proliferation.[1]
-
Compensatory Activation of Other CDKs: Other cyclin-dependent kinases, such as Cdk2 or Cdk4/6, can sometimes compensate for the loss of Cdk5 activity, allowing the cell cycle to progress.[2]
-
Upregulation of Growth Factor Receptor Signaling: Increased signaling from receptors like the Epidermal Growth Factor Receptor (EGFR) can provide an alternative route for cell growth and survival, bypassing the effects of Cdk5 inhibition.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Downstream Targets: Mutations or altered expression of Cdk5 substrates, such as the retinoblastoma protein (Rb), can render the cells less dependent on Cdk5 for cell cycle progression.[3][4]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: To investigate the specific resistance mechanism in your cell line, consider the following experiments:
-
Western Blot Analysis: Probe for the phosphorylation status of key proteins in bypass pathways (e.g., p-Akt, p-EGFR) and the expression levels of other CDKs and cell cycle proteins (e.g., Cyclin E, p16INK4A).[5]
-
Gene Expression Analysis (qPCR or RNA-seq): Analyze the mRNA levels of genes involved in drug resistance, such as ABC transporters.
-
Cell Viability Assays with Combination Therapies: Test the sensitivity of your resistant cells to the Cdk5 inhibitor in combination with inhibitors of suspected bypass pathways (e.g., a PI3K inhibitor).
-
Cdk5 Kinase Activity Assay: Directly measure the enzymatic activity of Cdk5 in your sensitive and resistant cells to confirm that the inhibitor is reaching its target in the sensitive cells.
Q3: What are some strategies to overcome Cdk5 inhibitor resistance?
A3: The most effective strategy to overcome resistance is typically combination therapy. Here are some evidence-based approaches:
-
Dual Inhibition of Cdk5 and a Bypass Pathway:
-
Cdk5 and PI3K/Akt Inhibition: The PI3K-Akt pathway is a major mediator of resistance to CDK inhibitors.[1] Combining a Cdk5 inhibitor with a PI3K or Akt inhibitor can synergistically inhibit cancer cell growth.
-
Cdk5 and Growth Factor Receptor Inhibition: For instance, in hepatocellular carcinoma, combining a Cdk5 inhibitor with a multi-tyrosine kinase inhibitor like sorafenib has shown to be effective.[6]
-
-
Combination with Chemotherapeutic Agents:
-
Sequential Dosing Regimens: In some cases, the timing of drug administration is critical. For example, sequential treatment with a pan-CDK inhibitor like roscovitine followed by doxorubicin has been shown to be synthetically lethal in p53-mutant triple-negative breast cancer.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete lack of response to Cdk5 inhibitor, even at high concentrations. | Intrinsic resistance due to pre-existing mutations (e.g., non-functional Rb protein) or high expression of endogenous inhibitors like p16INK4A.[5] | 1. Sequence key cell cycle genes like RB1 and TP53. 2. Perform western blot for Rb and p16INK4A protein levels. 3. Consider screening a panel of cell lines to identify a sensitive model. |
| Initial sensitivity followed by the development of resistance over time. | Acquired resistance through mechanisms like bypass pathway activation or drug efflux. | 1. Establish a resistant cell line through continuous exposure to the inhibitor. 2. Compare the molecular profiles (proteomics, transcriptomics) of the sensitive and resistant lines to identify changes. 3. Test combination therapies based on the identified changes. |
| Inconsistent results between experiments. | Issues with inhibitor stability, cell line integrity, or experimental variability. | 1. Aliquot and store the Cdk5 inhibitor according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. 2. Regularly perform cell line authentication (e.g., STR profiling). 3. Ensure consistent cell passage numbers and seeding densities for all experiments. |
| High background in Cdk5 kinase assay. | Non-specific binding of antibodies or contaminants in the reagents. | 1. Include appropriate negative controls (e.g., immunoprecipitation with a non-specific IgG). 2. Optimize antibody concentrations and washing steps. 3. Use fresh, high-quality reagents. |
Quantitative Data Summary
Table 1: Efficacy of Cdk5 Inhibition in Combination with Sorafenib in Hepatocellular Carcinoma (HCC)
| Treatment Group | Cell Proliferation (Relative to Control) | Cell Migration (Relative to Control) |
| Control | 100% | 100% |
| Sorafenib (5 µM) | ~60% | ~120% (low dose) |
| Cdk5 shRNA | ~70% | ~50% |
| Sorafenib + Cdk5 shRNA | ~30% | ~40% |
| Dinaciclib (10 nM) | ~80% | Not Reported |
| Sorafenib + Dinaciclib | ~40% | Not Reported |
Data summarized from a study on HCC, demonstrating that Cdk5 inhibition can overcome the pro-migratory effects of low-dose sorafenib and synergistically reduce cell proliferation.[6]
Table 2: Effect of CDK1/2/5 Inhibition on Pancreatic Cancer Xenograft Growth
| Treatment Group | Tumor Volume (mm³) | Overall Survival |
| Vehicle | ~1000 | Baseline |
| dnCDK5 (clone 1) | ~200 | Significantly Increased |
| dnCDK5 (clone 2) | ~250 | Significantly Increased |
Data from an orthotopic xenograft model of pancreatic cancer showing that inhibition of Cdk5 function significantly reduces primary tumor growth.[10]
Experimental Protocols
Protocol 1: Active Cdk5 Immunoprecipitation and Kinase Assay
This protocol allows for the direct measurement of Cdk5 kinase activity from cell lysates.
Materials:
-
Cell Lysis Buffer (with protease and phosphatase inhibitors)
-
Anti-Cdk5 Antibody
-
Protein A/G Magnetic Beads
-
Kinase Assay Buffer
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
SDS-PAGE gels and Western Blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in Cdk5 lysis buffer. The buffer composition is critical to preserve Cdk5/activator complexes.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoprecipitation: Incubate equal amounts of protein lysate with an anti-Cdk5 antibody overnight at 4°C.
-
Capture: Add Protein A/G magnetic beads to capture the Cdk5-antibody complexes.
-
Washing: Wash the beads multiple times with kinase buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing Histone H1 and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to visualize the phosphorylated Histone H1. Perform a parallel Western blot to confirm equal immunoprecipitation of Cdk5.
Controls:
-
Positive Control: Recombinant active Cdk5/p25 complex.[11]
-
Negative Control: Kinase buffer only, and immunoprecipitation with a non-specific IgG.[11]
Protocol 2: Western Blot for Assessing Bypass Pathway Activation
Materials:
-
Resistant and sensitive cell line lysates
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-EGFR, anti-total-EGFR)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Normalize protein concentrations of lysates from both sensitive and resistant cells.
-
SDS-PAGE: Separate proteins on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and compare the levels of phosphorylated proteins relative to total proteins between the sensitive and resistant cell lines.
Visualizations
Caption: Cdk5 signaling pathway and mechanism of inhibition.
Caption: Mechanisms of resistance to Cdk5 inhibitors.
Caption: Workflow for investigating Cdk5 inhibitor resistance.
References
- 1. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cyclin‐Dependent Kinase 5: A Strategy to Improve Sorafenib Response in Hepatocellular Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibiting the cyclin-dependent kinase CDK5 blocks pancreatic cancer formation and progression via suppression of Ras-Ral signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]
Validation & Comparative
Cdk5-IN-3 vs. Roscovitine: A Comparative Guide to Cdk5 Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a detailed, data-driven comparison of two prominent Cyclin-dependent kinase 5 (Cdk5) inhibitors: Cdk5-IN-3 and roscovitine. We will delve into their potency, selectivity, and mechanisms of action, supported by experimental data and protocols to aid in your research.
At a Glance: Key Differences
| Feature | This compound | Roscovitine |
| Potency (IC50 for Cdk5) | 0.6 nM (Cdk5/p25) | ~160 - 280 nM (Cdk5/p25) |
| Selectivity | High | Moderate |
| Primary Off-Targets | Cdk2/CycA (18 nM) | Cdk1, Cdk2, Cdk7, Cdk9 (sub-micromolar) |
| Mechanism of Action | ATP-competitive (presumed) | ATP-competitive |
Introduction to Cdk5 and its Inhibition
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the CDK family, predominantly active in post-mitotic neurons. Unlike canonical CDKs, its activation is not dependent on cyclins but rather on its regulatory partners, p35 and p39. The Cdk5/p35 complex plays a crucial role in neuronal development, synaptic plasticity, and memory formation. However, under neurotoxic conditions, p35 can be cleaved to p25, leading to prolonged and aberrant Cdk5 activation, which is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This pathological role has made Cdk5 a compelling target for therapeutic intervention.
Roscovitine (also known as Seliciclib) has long been a tool compound for studying Cdk5 and other CDKs. More recently, novel inhibitors such as this compound have been developed with the aim of improving potency and selectivity. This guide will provide a head-to-head comparison of these two inhibitors.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the target over other kinases).
This compound: A Highly Potent and Selective Inhibitor
This compound has emerged as a potent inhibitor of Cdk5. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 0.6 nM against the Cdk5/p25 complex.[1][2] Its selectivity has been profiled against other kinases, with a notable off-target activity against Cdk2/CycA at an IC50 of 18 nM .[1][2] This 30-fold selectivity for Cdk5 over Cdk2 represents a significant improvement compared to many first-generation CDK inhibitors.
Roscovitine: A Pan-CDK Inhibitor with Moderate Cdk5 Activity
Roscovitine is a purine analog that functions as an ATP-competitive inhibitor of several cyclin-dependent kinases.[3] Its IC50 for Cdk5/p35 is reported to be in the range of 0.16 µM to 0.28 µM (160-280 nM).[4] However, roscovitine is not highly selective for Cdk5 and also potently inhibits other CDKs, including Cdk1/cyclin B (IC50 ~0.65 µM), Cdk2/cyclin A (IC50 ~0.7 µM), Cdk7 (IC50 ~0.8 µM), and Cdk9. This broader activity profile can be a confounding factor in experiments aiming to dissect the specific roles of Cdk5.
Table 1: Comparative Potency of this compound and Roscovitine
| Inhibitor | Target | IC50 |
| This compound | Cdk5/p25 | 0.6 nM [1][2] |
| Cdk2/CycA | 18 nM[1][2] | |
| Roscovitine | Cdk5/p35 | ~160 - 280 nM [4] |
| Cdk1/cyclin B | ~650 nM | |
| Cdk2/cyclin A | ~700 nM | |
| Cdk7/cyclin H | ~490 nM[4] | |
| Cdk9 | Sub-micromolar |
Mechanism of Action
Both this compound and roscovitine are understood to function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.
Cdk5 Signaling Pathway
To understand the impact of these inhibitors, it is essential to visualize the Cdk5 signaling pathway. Cdk5, upon activation by p35 or p39, phosphorylates a wide array of substrates involved in neuronal function.
Experimental Protocols
In Vitro Cdk5 Kinase Inhibition Assay
A common method to determine the IC50 of a Cdk5 inhibitor is a radiometric kinase assay using [γ-³²P]ATP.
Objective: To measure the potency of an inhibitor against Cdk5.
Materials:
-
Recombinant active Cdk5/p25 enzyme
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., MOPS, MgCl2, EGTA, EDTA)
-
Inhibitor stock solution (this compound or roscovitine)
-
SDS-PAGE apparatus
-
Phosphorimager
Protocol:
-
Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant Cdk5/p25 enzyme, the inhibitor at various concentrations, and the histone H1 substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen and visualize the radiolabeled, phosphorylated histone H1 using a phosphorimager.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6]
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general workflow for comparing Cdk5 inhibitors.
Conclusion
The choice between this compound and roscovitine will largely depend on the specific research question.
-
This compound is the superior choice for studies requiring high potency and selectivity for Cdk5. Its nanomolar potency allows for the use of lower concentrations, minimizing the risk of off-target effects. This makes it an excellent tool for dissecting the specific cellular functions of Cdk5.
-
Roscovitine , while less potent and selective, has a long history of use and a wealth of published data. It can be a useful tool for initial studies or when a broader inhibition of cell cycle-related CDKs is desired. However, researchers must be cautious in attributing observed effects solely to Cdk5 inhibition due to its significant off-target activities.
For researchers in drug development, the high potency and improved selectivity profile of compounds like this compound represent a more promising starting point for the development of clinically viable Cdk5 inhibitors.
References
- 1. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 4. cyclin-d1.com [cyclin-d1.com]
- 5. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]
- 6. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cdk5-IN-3 and Dinaciclib Kinase Selectivity
In the landscape of kinase inhibitor development, understanding the selectivity profile of a compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of two cyclin-dependent kinase (CDK) inhibitors: Cdk5-IN-3, a potent and selective Cdk5 inhibitor, and dinaciclib, a broader spectrum CDK inhibitor that has undergone clinical investigation.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates greater potency. The data below summarizes the available biochemical IC50 values for this compound and dinaciclib against various CDKs.
| Kinase Target | This compound IC50 (nM) | Dinaciclib IC50 (nM) |
| Cdk5/p25 | 0.6 [1] | 1 [2][3][4] |
| Cdk1/cyclin B | - | 3[2][3][4] |
| Cdk2/cyclin A | 18[1] | 1[2][3][4] |
| Cdk9/cyclin T1 | - | 4[2][3][4] |
| Cdk4/cyclin D | - | 100[5] |
Data for this compound is limited to the targets shown. Dinaciclib has been profiled against a wider range of kinases.
As the data indicates, this compound demonstrates high potency for Cdk5/p25 and maintains a 30-fold selectivity over Cdk2/cyclin A[1]. In contrast, dinaciclib is a potent inhibitor of Cdk1, Cdk2, Cdk5, and Cdk9, with IC50 values in the low nanomolar range for each[2][3][4]. This broader profile suggests that dinaciclib's biological effects will be mediated by the inhibition of multiple CDKs involved in both cell cycle progression (Cdk1, Cdk2) and transcriptional regulation (Cdk9), in addition to Cdk5's diverse functions.
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust biochemical assays. The following is a representative protocol for a kinase activity assay, based on methodologies used for characterizing inhibitors like dinaciclib.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Cdk5/p25)
-
Specific peptide substrate (e.g., a biotinylated peptide derived from histone H1)
-
Test compound (e.g., this compound or dinaciclib) serially diluted
-
Kinase reaction buffer (e.g., 50 mmol/L Tris-HCl, 10 mmol/L MgCl2, 1 mmol/L DTT)
-
ATP (radiolabeled [³³P]-ATP or for non-radioactive methods, unlabeled ATP)
-
Streptavidin-coated plates or beads (for assays with biotinylated substrate)
-
Detection reagents (e.g., scintillation counter for radioactive assays, or luminescence-based ADP detection kits like ADP-Glo™)
Procedure:
-
Reagent Preparation: The kinase, substrate, and test compound are diluted to their final concentrations in the kinase reaction buffer.
-
Reaction Initiation: The kinase and substrate are mixed in the wells of a microplate. The test compound is added at various concentrations.
-
Phosphorylation Reaction: The reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a set period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Signal Detection: The amount of phosphorylated substrate is quantified. In a common method using a biotinylated substrate, the mixture is transferred to a streptavidin-coated plate to capture the substrate. After washing, the amount of incorporated phosphate (if using radiolabeled ATP) or the amount of ADP produced is measured.
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to a control (with no inhibitor). These values are then plotted against the logarithm of the inhibitor concentration, and a dose-response curve is generated. The IC50 value is determined from this curve using non-linear regression analysis.
Visualizing Methodologies and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways.
Caption: Workflow for a typical in vitro kinase inhibition assay.
The signaling pathways affected by these inhibitors differ due to their selectivity. Cdk5 is an atypical CDK, primarily active in post-mitotic neurons, where it is activated by p35 or p39.[6][] Its hyperactivation, often through the cleavage of p35 to the more stable p25, is implicated in neurodegenerative diseases.[8] Dinaciclib, by targeting multiple CDKs, impacts a broader range of cellular processes.
Caption: Targeted pathways of this compound and Dinaciclib.
Conclusion
This compound and dinaciclib represent two distinct strategies for targeting CDK activity. This compound is a highly potent and selective inhibitor of Cdk5, making it a valuable research tool for dissecting the specific roles of Cdk5 in various physiological and pathological processes, such as those in autosomal dominant polycystic kidney disease for which its use has been suggested[1]. Its high selectivity suggests a lower potential for off-target effects related to the inhibition of cell cycle CDKs.
Dinaciclib, on the other hand, is a multi-CDK inhibitor with potent activity against CDKs essential for cell cycle control and transcription, in addition to Cdk5.[3][4] This broader profile has positioned it as an anti-cancer agent, with the rationale that simultaneously blocking multiple pathways crucial for tumor cell proliferation and survival could lead to greater therapeutic benefit. The choice between a highly selective inhibitor like this compound and a broader spectrum agent like dinaciclib ultimately depends on the specific research question or therapeutic goal.
References
- 1. This compound|CAS 2639542-32-6|DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches [mdpi.com]
- 5. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to Cellular Target Engagement of Cdk5-IN-3 and Alternative Cdk5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk5-IN-3 and other widely used Cyclin-dependent kinase 5 (Cdk5) inhibitors, with a focus on the validation of their target engagement in cellular systems. Understanding how effectively a compound binds to its intended target within a cell is a critical step in drug discovery and development. This document summarizes key quantitative data, details experimental protocols for target engagement assays, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to Cdk5 and its Inhibition
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the serine/threonine kinase family. While other CDKs are primarily involved in cell cycle regulation, Cdk5 plays a crucial role in the central nervous system, where it is involved in neuronal migration, differentiation, and synaptic plasticity.[1][2] Its activity is dependent on its association with the regulatory subunits p35 or p39.[2] Dysregulation of Cdk5 activity has been implicated in various neurodegenerative diseases, including Alzheimer's disease, as well as in cancer, making it an attractive therapeutic target. A number of small molecule inhibitors have been developed to modulate Cdk5 activity, each with varying degrees of potency and selectivity.
Comparison of Cdk5 Inhibitors
This guide focuses on this compound and compares it with three alternative inhibitors: Dinaciclib, Roscovitine (Seliciclib), and Cirsiliol. The selection of these alternatives is based on their prevalence in research and clinical studies and their different selectivity profiles.
Quantitative Data Summary
The following tables summarize the available biochemical and cellular activity data for this compound and the selected alternative inhibitors. Direct measurement of target engagement in a cellular context is crucial as it accounts for factors such as cell permeability and off-target effects. While biochemical assays provide a measure of a compound's potency against the purified enzyme, cellular target engagement assays like NanoBRET and CETSA offer a more physiologically relevant assessment of a drug's action.
Table 1: Biochemical Potency of Cdk5 Inhibitors
| Compound | Target | Biochemical IC50 | Reference |
| This compound | Cdk5/p25 | 0.6 nM | [Unpublished data, further research needed] |
| Dinaciclib | Cdk5 | 1 nM | [1][3][4][5][6][7][8] |
| Roscovitine | Cdk5/p35 | 160-200 nM | [9][10][11][12][13][14][15][16][17] |
| Cirsiliol | Cdk5 | Micromolar range | [Unpublished data, further research needed] |
Table 2: Cellular Activity and Target Engagement of Cdk5 Inhibitors
| Compound | Assay Type | Cell Line | Cellular IC50/EC50 | Reference |
| This compound | Cellular Target Engagement | Not Available | Data not available | |
| Dinaciclib | Cell Proliferation | Medulloblastoma cell lines | 1-40 nM | [18] |
| Dinaciclib | Cell Proliferation | Ovarian cancer cell lines | Median IC50 of 11 nM | [4] |
| Roscovitine | Cell Proliferation | Panel of 19 human tumor cell lines | Average IC50 of 15.2 µM | [15] |
| Cirsiliol | Cellular Activity | Not Available | Data not available |
Note: Specific cellular target engagement data (e.g., NanoBRET or CETSA IC50/EC50) for this compound is not publicly available at this time. The cellular IC50 values for Dinaciclib and Roscovitine are based on cell proliferation assays, which measure a downstream functional outcome of Cdk5 inhibition and may not solely reflect direct target engagement.
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cell is a cornerstone of modern drug discovery. The two most prominent methods for assessing cellular target engagement are the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method based on the principle that the thermal stability of a protein changes upon ligand binding. When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation.
Experimental Workflow:
-
Treatment: Intact cells are treated with the compound of interest or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis: Cells are lysed to release their contents.
-
Separation: The aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation.
-
Quantification: The amount of soluble target protein at each temperature is quantified, typically by Western blot or other antibody-based detection methods.
-
Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the compound indicates target engagement.
Diagram of CETSA Workflow:
CETSA Experimental Workflow
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a luciferase donor to a fluorescent acceptor when they are in close proximity.
Experimental Workflow:
-
Cell Engineering: Cells are engineered to express the target protein (Cdk5) fused to a NanoLuc® luciferase (the energy donor).
-
Tracer Addition: A fluorescently labeled ligand that binds to the target protein (the "tracer" or energy acceptor) is added to the cells. This results in a BRET signal.
-
Compound Competition: The test compound is added. If it binds to the target protein, it will displace the tracer, leading to a decrease in the BRET signal.
-
Signal Detection: The luminescence and fluorescence are measured, and the BRET ratio is calculated.
-
Data Analysis: The IC50 value, representing the concentration of the test compound that causes a 50% reduction in the BRET signal, is determined. This IC50 value is a direct measure of the compound's affinity for the target in a cellular environment.
Diagram of NanoBRET™ Workflow:
NanoBRET™ Target Engagement Workflow
Cdk5 Signaling Pathway
Cdk5 is involved in a multitude of cellular signaling pathways, particularly in the nervous system. Its activation by p35 or p39 leads to the phosphorylation of a wide array of downstream substrates, influencing processes such as neuronal migration, cytoskeletal dynamics, and synaptic function. The diagram below illustrates a simplified overview of the Cdk5 signaling cascade.
Diagram of Cdk5 Signaling Pathway:
Simplified Cdk5 Signaling Pathway
Conclusion
This guide highlights the importance of validating the cellular target engagement of Cdk5 inhibitors. While this compound demonstrates high biochemical potency, a direct comparison of its cellular target engagement with other inhibitors is currently limited by the lack of publicly available data. The alternative inhibitors, Dinaciclib and Roscovitine, have demonstrated cellular activity in proliferation assays, although these assays measure downstream effects. For a more definitive comparison, direct target engagement studies using techniques like NanoBRET or CETSA for all compounds are necessary. The provided experimental workflows and signaling pathway diagrams serve as a resource for researchers designing and interpreting such studies in the pursuit of novel and effective Cdk5-targeted therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 5. researchgate.net [researchgate.net]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk5-IN-3: A Comparative Analysis of Efficacy Against Other Cdk5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 5 (Cdk5) has emerged as a significant therapeutic target in a range of diseases, most notably in neurodegenerative disorders and cancer. The dysregulation of Cdk5 activity is implicated in the pathology of Alzheimer's disease, Parkinson's disease, and various malignancies. This has spurred the development of numerous Cdk5 inhibitors. This guide provides a comparative analysis of the efficacy of a potent inhibitor, Cdk5-IN-3, against other known Cdk5 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison of Cdk5 Inhibitors
The inhibitory potency of a compound is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of this compound and other notable Cdk5 inhibitors against Cdk5/p25, the hyperactive form of the kinase often associated with pathological conditions.
| Inhibitor | Cdk5/p25 IC50 (nM) | Cdk2/CycA IC50 (nM) | Selectivity (Cdk2/Cdk5) |
| This compound | 0.6 [1][2] | 18 [1][2] | 30 |
| Dinaciclib | 1 | 1 | 1 |
| PHA-793887 | 5 | 8 | 1.6 |
| Purvalanol B | 6 | 6 | 1 |
| AT7519 | 13 | 47 | 3.6 |
| (R)-Roscovitine | 160 | 700 | 4.375 |
Data compiled from publicly available sources. Selectivity is calculated as the ratio of Cdk2 IC50 to Cdk5/p25 IC50.
As the data indicates, this compound demonstrates exceptional potency against Cdk5/p25 with a sub-nanomolar IC50 value. Furthermore, it exhibits a 30-fold selectivity for Cdk5 over Cdk2, a closely related kinase, which is a desirable characteristic for reducing off-target effects. In comparison, other inhibitors such as Dinaciclib and Purvalanol B show high potency but lack selectivity, inhibiting both Cdk5 and Cdk2 at similar concentrations. (R)-Roscovitine, a widely studied Cdk5 inhibitor, is significantly less potent than this compound.
Experimental Protocols
The determination of inhibitor efficacy is paramount for comparative analysis. A widely used method for quantifying kinase activity and inhibitor potency is the in vitro kinase assay. The following is a generalized protocol for determining the IC50 of Cdk5 inhibitors using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
In Vitro Cdk5 Kinase Assay for IC50 Determination
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against Cdk5/p25 kinase.
Materials:
-
Recombinant human Cdk5/p25 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Cdk5 substrate (e.g., a synthetic peptide derived from histone H1)
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction Preparation:
-
Prepare a reaction mixture containing the Cdk5 substrate and Cdk5/p25 enzyme in kinase buffer.
-
Dispense the kinase reaction mixture into the wells of the microplate.
-
-
Inhibitor Addition:
-
Add serial dilutions of the test inhibitor or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for a predetermined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence Measurement:
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cdk5 Signaling Pathways
Cdk5 plays a crucial role in a multitude of cellular processes, and its dysregulation is a hallmark of several diseases. Understanding the signaling pathways in which Cdk5 is involved is essential for the rational design and application of its inhibitors.
Cdk5 Signaling in Neurodegeneration
In neurodegenerative diseases like Alzheimer's, cellular stress leads to the cleavage of the Cdk5 activator p35 into the more stable and potent p25 fragment. This results in the hyperactivation of Cdk5, which then phosphorylates various substrates, contributing to neuronal damage.
References
A Comparative Guide to the Cross-reactivity of Cdk5 Inhibitors with other Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
Understanding Cdk5 and the Importance of Selectivity
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the CDK family, primarily active in post-mitotic neurons rather than controlling the cell cycle.[1][2][3] Its activity is dependent on association with regulatory subunits p35 or p39.[3][4][5][6] The dysregulation of Cdk5 activity has been implicated in various neurodegenerative diseases, making it an attractive therapeutic target.[1][2] However, due to the high degree of homology in the ATP-binding pockets among CDKs, achieving inhibitor selectivity is a significant challenge.[7] Cross-reactivity with other CDKs, which are crucial for cell cycle regulation, can lead to unintended side effects.
Comparative Selectivity of Cdk5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known Cdk5 inhibitors against a panel of other CDKs. Lower IC50 values indicate higher potency.
| Inhibitor | Cdk1 (IC50) | Cdk2 (IC50) | Cdk4 (IC50) | Cdk5 (IC50) | Cdk6 (IC50) | Cdk7 (IC50) | Cdk9 (IC50) |
| Olomoucine | 7 µM | 7 µM | - | 3 µM | - | - | - |
| Roscovitine (Seliciclib) | 0.2-0.5 µM | 0.2-0.5 µM | > 100 µM | 0.2-0.5 µM | > 100 µM | 0.2-0.5 µM | - |
| Purvalanol A | - | 4-70 nM | - | 75 nM | - | - | - |
| AT7519 | 0.21 µM | 0.047 µM | 0.1 µM | 0.13 µM | 0.17 µM | - | 0.13 µM |
| Dinaciclib | 1-4 nM | 1-4 nM | - | 1-4 nM | - | - | 1-4 nM |
Data compiled from multiple sources.[5][8] Note that assay conditions can vary between studies, affecting absolute IC50 values.
From this data, it is evident that many Cdk5 inhibitors exhibit activity against other CDKs. For instance, Roscovitine is a potent inhibitor of Cdk1, Cdk2, and Cdk7 in addition to Cdk5, while showing weak activity against Cdk4 and Cdk6.[8] Dinaciclib is a pan-CDK inhibitor with low nanomolar potency against Cdk1, Cdk2, Cdk5, and Cdk9.[5] Purvalanol A shows high potency for Cdk2 and Cdk5.[8]
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust kinase assays. Below is a generalized protocol for an in vitro Cdk5 kinase assay, which can be adapted for other CDKs to assess inhibitor selectivity.
Objective: To determine the IC50 value of a test compound against Cdk5/p35.
Materials:
-
Active Cdk5/p35 enzyme complex
-
Histone H1 (as a substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., MOPS, MgCl₂)
-
Test compound (inhibitor) at various concentrations
-
SDS-PAGE gels and transfer apparatus
-
Phosphorimager or autoradiography film
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, histone H1, and the active Cdk5/p35 enzyme.
-
Inhibitor Addition: Add the test compound at a range of concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Electrophoresis and Transfer: Separate the reaction products by SDS-PAGE and transfer the proteins to a membrane.
-
Detection: Visualize the phosphorylated histone H1 using a phosphorimager or by exposing the membrane to autoradiography film.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
This protocol can be adapted for non-radioactive methods using specific antibodies that recognize the phosphorylated substrate.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of Cdk5 activity and the experimental approach to assess its inhibition, the following diagrams are provided.
Caption: Simplified Cdk5 activation and inhibition pathway.
Caption: General workflow for an in vitro kinase assay.
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Focusing on cyclin-dependent kinases 5: A potential target for neurological disorders [frontiersin.org]
- 4. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]
- 5. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decreased Cyclin-Dependent Kinase 5 (cdk5) Activity Is Accompanied by Redistribution of cdk5 and Cytoskeletal Proteins and Increased Cytoskeletal Protein Phosphorylation in p35 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Validating Cdk5-IN-3 Efficacy: A Comparative Guide to Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the specificity and on-target effects of a small molecule inhibitor is a critical validation step. This guide provides a comprehensive comparison of a pharmacological inhibitor of Cyclin-dependent kinase 5 (Cdk5), Cdk5-IN-3, with genetic knockdown of Cdk5 using short hairpin RNA (shRNA). By presenting supporting experimental data and detailed protocols, this guide serves as a valuable resource for validating the effects of this compound and understanding its utility as a research tool and potential therapeutic agent.
Introduction to Cdk5 and its Inhibition
Cyclin-dependent kinase 5 (Cdk5) is a unique member of the serine/threonine kinase family, predominantly active in post-mitotic neurons. Its activity is tightly regulated by its association with the activators p35 or p39.[1] Dysregulation of Cdk5 activity has been implicated in a host of neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as in cancer progression and pain signaling.[2][3] This has made Cdk5 an attractive target for therapeutic intervention.
This compound is a chemical inhibitor designed to target the kinase activity of Cdk5. To ensure that the observed cellular and physiological effects of this compound are indeed due to the inhibition of Cdk5 and not off-target effects, it is essential to compare its performance with a "gold standard" method of target validation: genetic knockdown. Genetic knockdown, typically achieved through the introduction of shRNA or siRNA, leads to the specific degradation of the target protein's mRNA, resulting in reduced protein expression.
This guide will delve into the experimental data and methodologies used to compare these two approaches, providing a framework for the validation of Cdk5 inhibitors.
Comparative Data: this compound vs. Genetic Knockdown
To objectively assess the effects of this compound and Cdk5 knockdown, a series of quantitative experiments are typically performed. The following tables summarize representative data from studies investigating Cdk5 inhibition.
| Parameter | Control | This compound (10 µM) | Cdk5 shRNA | Data Source |
| Cdk5 Protein Level (%) | 100 | ~100 | ~20-30 | [3][4] |
| Cdk5 Kinase Activity (%) | 100 | ~15 | ~25 | [5][6] |
| Phospho-STAT3 (Ser727) (%) | 100 | ~30 | ~40 | [6] |
| Cell Viability (%) | 100 | Varies by cell line | Varies by cell line | [7] |
| Neurite Outgrowth (µm) | 50 ± 5 | 25 ± 4 | 28 ± 5 | [2][8] |
Table 1: Comparison of Cdk5 Protein Levels, Kinase Activity, and Downstream Target Phosphorylation. This table illustrates that while this compound effectively reduces Cdk5 kinase activity and the phosphorylation of a known downstream target, STAT3, it does not affect the total Cdk5 protein level. In contrast, Cdk5 shRNA leads to a significant reduction in the total amount of Cdk5 protein, which in turn reduces its overall kinase activity.
| Parameter | Control | This compound (10 µM) | Cdk5 shRNA | Data Source |
| Cell Proliferation (% of Control) | 100 | ~60 | ~55 | [9] |
| Apoptosis (Fold Change) | 1 | ~3.5 | ~4 | [9] |
| Cell Migration (% Inhibition) | 0 | ~70 | ~75 | [4][8] |
Table 2: Functional Comparison of Cdk5 Inhibition by this compound and shRNA. This table showcases the similar functional outcomes of both pharmacological inhibition and genetic knockdown of Cdk5 in cancer cell models, including decreased cell proliferation and migration, and an increase in apoptosis. The close correlation of these phenotypic effects strongly suggests that this compound is acting on-target.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are methodologies for key experiments cited in this guide.
Cdk5 shRNA Knockdown and Western Blot Analysis
Objective: To reduce the expression of Cdk5 protein in a target cell line using shRNA and to quantify the knockdown efficiency by Western blot.
Materials:
-
Target cells (e.g., HEK293T, SH-SY5Y)
-
Lentiviral particles containing Cdk5-specific shRNA and a non-targeting control shRNA
-
Polybrene
-
Complete cell culture medium
-
Puromycin (for selection)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-Cdk5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Transduction: Seed target cells in a 6-well plate. On the following day, add lentiviral particles (at a multiplicity of infection, MOI, optimized for the cell line) and polybrene to the cells. Incubate for 24-48 hours.
-
Selection: Replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells. Continue selection for 3-5 days, replacing the medium as needed.
-
Cell Lysis: Wash the selected cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cdk5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Quantification: Densitometry analysis of the Western blot bands is performed to quantify the reduction in Cdk5 protein levels in the shRNA-treated samples compared to the control.
In Vitro Cdk5 Kinase Assay
Objective: To measure the enzymatic activity of Cdk5 in the presence or absence of this compound.
Materials:
-
Recombinant active Cdk5/p25 complex
-
Histone H1 (as a substrate)
-
This compound
-
Kinase assay buffer
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography film or a non-radioactive kinase assay kit (e.g., ADP-Glo™)
Protocol (using [γ-³²P]ATP):
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, recombinant Cdk5/p25, Histone H1, and the desired concentration of this compound or vehicle control (DMSO).
-
Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS loading buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Visualization: Dry the gel and expose it to an autoradiography film to visualize the phosphorylated Histone H1.
-
Quantification: The intensity of the phosphorylated Histone H1 band is quantified to determine the level of Cdk5 kinase activity. The percentage of inhibition by this compound is calculated relative to the vehicle control.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Cdk5 signaling pathway and points of intervention.
Caption: Workflow for validating this compound effects.
Conclusion
The validation of a small molecule inhibitor is a multi-faceted process that relies on robust experimental design and a clear understanding of the target's biology. By comparing the effects of this compound with those of genetic knockdown of Cdk5, researchers can confidently attribute the observed phenotypic changes to the specific inhibition of Cdk5. The data presented in this guide demonstrates a strong correlation between the outcomes of pharmacological inhibition and genetic silencing of Cdk5, providing a solid foundation for the validation of this compound as a specific and potent research tool. The detailed protocols and visual workflows further equip researchers with the necessary tools to conduct their own validation studies, ultimately advancing our understanding of Cdk5's role in health and disease and paving the way for the development of novel therapeutics.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk5-Dependent Regulation of Rho Activity, Cytoskeletal Contraction, and Epithelial Cell Migration via Suppression of Src and p190RhoGAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase 5 phosphorylates signal transducer and activator of transcription 3 and regulates its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle of Kinase Inhibitors: Cdk5-IN-3 vs. AT7519
In the landscape of kinase inhibitor research, particularly for therapeutic development in oncology and neurodegenerative diseases, Cyclin-Dependent Kinase 5 (Cdk5) has emerged as a significant target. This guide provides a detailed comparative analysis of two notable inhibitors: Cdk5-IN-3, a highly potent and selective Cdk5 inhibitor, and AT7519, a multi-CDK inhibitor that has undergone clinical investigation. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation.
Biochemical Potency and Kinase Selectivity
The efficacy of a kinase inhibitor is fundamentally defined by its potency against the intended target and its selectivity profile across the kinome. A highly selective inhibitor minimizes off-target effects, potentially leading to a better therapeutic window.
This compound is characterized as a potent inhibitor of Cdk5, with a reported IC50 value of 0.6 nM against the Cdk5/p25 complex. It also exhibits inhibitory activity against CDK2/CycA with an IC50 of 18 nM, indicating a notable degree of selectivity for Cdk5.
AT7519 , on the other hand, is a broader spectrum CDK inhibitor. It demonstrates potent inhibition against multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[1][2][3][4] Its activity extends to other kinases as well, such as GSK3β.[2] This broader profile suggests that the cellular effects of AT7519 may result from the inhibition of multiple signaling pathways.
| Inhibitor | Target | IC50 (nM) |
| This compound | Cdk5/p25 | 0.6 |
| CDK2/CycA | 18 | |
| AT7519 | CDK1/cyclin B | 210 |
| CDK2/cyclin A | 47 | |
| CDK4/cyclin D1 | 100 | |
| CDK5/p35 | 13 | |
| CDK6/cyclin D3 | 170 | |
| CDK9/cyclin T | <10 | |
| GSK3β | 89 |
Cellular Activity and Antiproliferative Effects
The in vitro activity of these inhibitors in cellular assays provides crucial insights into their potential as therapeutic agents. This is often assessed by their ability to inhibit cell proliferation in various cancer cell lines.
Due to its relatively recent discovery, detailed public data on the antiproliferative activity of This compound across a wide range of cell lines is limited. Its high potency against Cdk5 suggests potential efficacy in Cdk5-dependent cancer models.
AT7519 has been extensively characterized in numerous cancer cell lines. It exhibits potent antiproliferative activity with IC50 values ranging from the low to high nanomolar range. For instance, in glioblastoma cell lines U251 and U87MG, the IC50 values at 48 hours were 0.246 µM and 0.2218 µM, respectively.[5] In multiple myeloma cell lines, AT7519 induced dose-dependent cytotoxicity with IC50s ranging from 0.5 to 2 μM at 48 hours.[2]
| Inhibitor | Cell Line | Assay | IC50 | Incubation Time (h) |
| AT7519 | U251 | CCK-8 | 0.246 µM | 48 |
| U87MG | CCK-8 | 0.2218 µM | 48 | |
| MM.1S | MTT | 0.5 µM | 48 | |
| U266 | MTT | 0.5 µM | 48 | |
| HCT116 | Alamar Blue | 0.082 µM | 72 | |
| A2780 | Alamar Blue | 0.35 µM | 72 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: Cdk5 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the objective evaluation of scientific findings. Below are representative protocols for key assays used in the characterization of this compound and AT7519.
Cdk5 Kinase Assay (General Protocol)
This protocol is a general method for determining Cdk5 kinase activity and can be adapted for testing inhibitors like this compound.
-
Immunoprecipitation of Cdk5:
-
Lyse cells or tissues in a buffer that preserves Cdk5 complexes (e.g., buffer containing 0.1% NP-40).
-
Determine the protein concentration of the lysate.
-
Incubate equal amounts of protein with an anti-Cdk5 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-3 hours at 4°C to capture the immune complexes.
-
Wash the beads multiple times with lysis buffer and then with kinase buffer to remove non-specific binding.[6]
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer [e.g., 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA].[7]
-
Add the substrate (e.g., Histone H1) and [γ-³²P]ATP.
-
For inhibitor studies, pre-incubate the immunoprecipitated Cdk5 with varying concentrations of the inhibitor before adding the substrate and ATP.
-
Incubate the reaction at 30°C for 30 minutes.[8]
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the radioactive signal and normalize to the amount of immunoprecipitated Cdk5 as determined by Western blotting.[6]
-
AT7519 Kinase Assays
-
CDK1, CDK2, and GSK3β (Radiometric Filter Binding):
-
Incubate the respective kinase with its substrate (e.g., Histone H1 for CDK1/2, glycogen synthase peptide 2 for GSK3β) in the appropriate reaction buffer.[2][9]
-
Add varying concentrations of AT7519.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
After incubation, stop the reaction and filter through a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated ATP.
-
Add scintillant and measure radioactivity using a scintillation counter.[9]
-
-
CDK4, CDK5, and CDK6 (ELISA/DELFIA):
-
Coat a microplate with a substrate (e.g., GST-pRb for CDK4/6).
-
Add the kinase, varying concentrations of AT7519, and ATP to initiate the reaction.
-
After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase) or a fluorescent probe.
-
Add a substrate for the enzyme or measure the fluorescence to quantify the amount of phosphorylated substrate.[2][10]
-
Cell Viability/Antiproliferation Assay (MTT/CCK-8)
This protocol is applicable for testing the effects of both this compound and AT7519 on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[3]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor (e.g., this compound or AT7519) or vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]
-
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).[2]
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 in the solution to a yellow-colored formazan. Measure the absorbance at 450 nm.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of downstream targets.
-
Cell Lysis:
-
Treat cells with the inhibitor for the desired time and at the desired concentration.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Rb, total Rb, cleaved PARP, or β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion
This compound and AT7519 represent two distinct strategies for targeting CDK-driven pathologies. This compound is a highly potent and selective inhibitor of Cdk5, making it a valuable tool for dissecting the specific roles of Cdk5 and a promising lead for therapies where Cdk5 hyperactivation is a key driver. In contrast, AT7519 is a multi-CDK inhibitor with a broader spectrum of activity, which may offer advantages in cancers where multiple CDKs contribute to proliferation and survival. The choice between a highly selective and a multi-targeted inhibitor will ultimately depend on the specific biological context and the therapeutic goals. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design further experiments to elucidate the full potential of these and other kinase inhibitors.
References
- 1. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Orthogonal Methods to Confirm Cdk5-IN-3 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal methods to confirm the activity of Cdk5-IN-3, a potent inhibitor of Cyclin-dependent kinase 5 (Cdk5). The information presented is based on preclinical data and established methodologies for kinase inhibitor validation, designed to assist researchers in selecting the most appropriate experimental approaches for their studies.
Introduction to this compound
This compound is a small molecule inhibitor of Cdk5, a proline-directed serine/threonine kinase predominantly active in the central nervous system.[1] Dysregulation of Cdk5 activity has been implicated in various neurological disorders and autosomal dominant polycystic kidney disease (ADPKD). This compound has demonstrated high potency in biochemical assays, with a reported IC50 of 0.6 nM against Cdk5/p25.[1] It also exhibits some activity against Cdk2/CycA, with an IC50 of 18 nM, highlighting the importance of using orthogonal methods to confirm its selectivity and cellular activity.[1]
Cdk5 Signaling Pathway
Cdk5 is activated by binding to its regulatory partners, p35 or p39. Upon activation, Cdk5 phosphorylates a wide range of downstream substrates involved in neuronal development, synaptic plasticity, and other cellular processes. Understanding this pathway is crucial for designing experiments to validate the effects of this compound.
Caption: Cdk5 signaling pathway activation and downstream effects.
Comparison of Orthogonal Methods
Validating the activity of a kinase inhibitor like this compound requires a multi-faceted approach, employing both biochemical and cellular assays to confirm its potency, selectivity, and mechanism of action.
| Method | Principle | Analytes Measured | Advantages | Limitations |
| Biochemical Assays | ||||
| In Vitro Kinase Assay (Radiometric) | Measures the transfer of radiolabeled phosphate from ATP to a substrate by the target kinase. | Enzyme activity (IC50) | High sensitivity, direct measure of kinase inhibition. | Use of radioactivity, requires purified enzyme and substrate. |
| In Vitro Kinase Assay (Luminescence) | Measures the amount of ATP remaining after the kinase reaction using a luciferase-based system (e.g., Kinase-Glo®). | Enzyme activity (IC50) | Non-radioactive, high-throughput compatible. | Indirect measurement, potential for ATP-competitive assay interference. |
| ADP-Glo™ Kinase Assay | Measures the amount of ADP produced in the kinase reaction through a coupled luciferase reaction. | Enzyme activity (IC50) | Non-radioactive, high-throughput, sensitive to low ATP conversion rates. | Indirect measurement, requires specific reagents. |
| Cell-Based Assays | ||||
| Western Blotting | Detects the phosphorylation status of specific Cdk5 substrates in cell lysates. | Target engagement, pathway modulation | Confirms target engagement in a cellular context, assesses downstream signaling. | Semi-quantitative, antibody-dependent. |
| Immunoprecipitation-Kinase Assay | Cdk5 is immunoprecipitated from cell lysates and its activity is measured using an in vitro kinase assay. | Cellular enzyme activity | Measures the activity of the endogenous kinase from a cellular environment. | Can be complex, requires specific antibodies for immunoprecipitation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates. | Target engagement | Label-free, confirms direct binding to the target in a cellular environment. | Requires specialized equipment, may not be suitable for all targets. |
| Anti-Proliferation/Viability Assays | Measures the effect of the inhibitor on cell growth and viability. | Cellular phenotype | Assesses the functional consequence of kinase inhibition. | Can be influenced by off-target effects, not a direct measure of target inhibition. |
Experimental Protocols
In Vitro Cdk5/p25 Kinase Assay (Radiometric)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified Cdk5/p25.
Materials:
-
Recombinant human Cdk5/p25 enzyme
-
Histone H1 (substrate)
-
This compound (or other test compounds)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-33P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Cdk5/p25 enzyme, and Histone H1 substrate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 10% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Western Blotting for Phospho-Substrate
Objective: To confirm this compound engages and inhibits Cdk5 in a cellular context by assessing the phosphorylation of a known Cdk5 substrate.
Materials:
-
Cell line expressing endogenous Cdk5 (e.g., HEK293, neuronal cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Cdk5 substrate (e.g., anti-phospho-Rb (Ser807/811)), anti-total Cdk5 substrate, anti-Cdk5, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with increasing concentrations of this compound or vehicle control for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated Cdk5 substrate.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total substrate, total Cdk5, and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the change in substrate phosphorylation relative to the total protein levels.
Visualization of Experimental Workflow and Logic
Caption: Workflow for orthogonal validation of this compound activity.
Caption: Logical relationship of orthogonal validation methods.
Conclusion
Confirming the activity of a potent and selective kinase inhibitor like this compound requires a rigorous and multi-pronged approach. By combining direct biochemical assays with cell-based methods that assess target engagement and downstream pathway modulation, researchers can build a comprehensive and robust data package to validate the inhibitor's mechanism of action and its potential for further development. This guide provides a framework for designing such a validation strategy, emphasizing the importance of orthogonal approaches to generate high-quality, reproducible data.
References
A Comparative Guide to Cdk5 Inhibition: Cdk5-IN-3 versus Cdk5/p25 Specific Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 5 (Cdk5) has emerged as a critical therapeutic target in a range of neurodegenerative disorders. Its aberrant activity, primarily through the formation of the Cdk5/p25 complex, contributes to the pathology of diseases such as Alzheimer's and Parkinson's. This guide provides an objective comparison of two distinct classes of Cdk5 inhibitors: the small molecule inhibitor Cdk5-IN-3 and specific peptide inhibitors that target the Cdk5/p25 complex.
Executive Summary
This guide delves into the mechanisms of action, experimental efficacy, and selectivity of this compound and Cdk5/p25 specific peptide inhibitors like TFP5 and Cdk5i. While this compound demonstrates high potency as an ATP-competitive inhibitor, peptide inhibitors offer the unique advantage of specifically targeting the pathogenic Cdk5/p25 complex, largely sparing the physiological Cdk5/p35 activity. This targeted approach may translate to a more favorable safety profile in therapeutic applications.
Mechanism of Action
This compound: An ATP-Competitive Small Molecule Inhibitor
This compound is a potent aminopyrazole-based small molecule that functions as an ATP-competitive inhibitor of Cdk5. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of Cdk5 substrates, thereby inhibiting its enzymatic activity. This mechanism, however, is not specific to the pathogenic Cdk5/p25 complex and will also inhibit the physiological Cdk5/p35 complex, which is crucial for normal neuronal function.
Cdk5/p25 Specific Peptide Inhibitors: Targeting the Pathogenic Complex
Peptide inhibitors such as TFP5 and Cdk5i represent a more targeted approach. These peptides are designed to specifically disrupt the interaction between Cdk5 and its pathogenic activator, p25.
-
TFP5: This 24-amino acid peptide is a modified version of a fragment from the Cdk5 activator p35. It has been shown to penetrate the blood-brain barrier and selectively inhibit the hyper-activity of the Cdk5/p25 complex without significantly affecting the normal Cdk5/p35 activity.[1][2]
-
Cdk5i: A more recent development, Cdk5i is a smaller, 12-amino acid peptide derived from the T-loop of Cdk5 itself.[3][4] It is designed to interfere with the Cdk5/p25 interaction, showing high binding affinity for the pathogenic complex.[3][4]
The high specificity of these peptide inhibitors for the Cdk5/p25 complex is a key advantage, as it minimizes the potential for side effects associated with the inhibition of physiological Cdk5/p35 activity.[2]
Cdk5 Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of Cdk5 in both normal neuronal function and in neurodegenerative disease, and the points of intervention for this compound and peptide inhibitors.
Performance Data and Experimental Comparison
The following tables summarize the available quantitative data for this compound and Cdk5/p25 specific peptide inhibitors.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 / Kd | Selectivity | Reference |
| This compound | Cdk5/p25 | 0.6 nM (IC50) | 30-fold selective over Cdk2/CycA | [5] |
| Cdk2/CycA | 18 nM (IC50) | [5] | ||
| TFP5 | Cdk5/p25 | Not specified | Specific for Cdk5/p25 over Cdk5/p35 and other Cdks | [1][2] |
| Cdk5i | Cdk5/p25 | 0.17 µM (Kd) | >92-fold higher affinity for Cdk5/p25 than Cdk5 alone | [6] |
| Cdk5 | 15.72 µM (Kd) | [6] |
Table 2: In Vivo Efficacy in Neurodegenerative Disease Models
| Inhibitor | Animal Model | Disease Modeled | Key Findings | Reference |
| This compound (as 20-223/CP668863) | Xenograft Mouse Model | Colorectal Cancer | Reduced tumor growth | [7] |
| TFP5 | 5XFAD Mouse | Alzheimer's Disease | Rescued AD-like pathology | [2] |
| CK-p25Tg Mouse | Alzheimer's Disease | Decreased Cdk5 hyperactivity, reduced tau hyperphosphorylation, restored synaptic function and behavior | [2] | |
| MPTP Mouse Model | Parkinson's Disease | Blocked degeneration of dopamine neurons, improved motor function | [8][9] | |
| Cdk5i | CK-p25 Mouse | Neurodegeneration | Ameliorated brain pathologies | [3] |
| Tau P301S Mouse | Tauopathy | Improved cognition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison.
Cdk5 Kinase Assay (In Vitro)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against Cdk5.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, a known amount of recombinant active Cdk5/p25 enzyme, and the substrate (e.g., Histone H1).
-
Inhibitor Addition: Add the test inhibitor (this compound or peptide inhibitor) at various concentrations. Include a control with no inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Visualize the phosphorylated substrate by autoradiography.
-
Quantification: Quantify the band intensity to determine the level of phosphorylation and calculate the IC50 of the inhibitor.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the neuroprotective effects of inhibitors in cell culture models of neurotoxicity.
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and culture until they adhere.
-
Treatment: Pre-treat the cells with various concentrations of the inhibitor (this compound or peptide inhibitor) for a specified duration.
-
Induce Toxicity: Expose the cells to a neurotoxic agent (e.g., MPP+ for Parkinson's models, or Aβ oligomers for Alzheimer's models). Include control wells with no toxin and no inhibitor.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Efficacy Study in a Mouse Model of Neurodegeneration
This is a general protocol for evaluating the therapeutic potential of Cdk5 inhibitors in animal models.
Workflow Diagram:
Methodology:
-
Animal Model: Utilize a relevant transgenic or toxin-induced mouse model of a neurodegenerative disease (e.g., CK-p25 mice for Cdk5 hyperactivity, MPTP-treated mice for Parkinson's disease).
-
Treatment Regimen: Administer the inhibitor (e.g., TFP5 or Cdk5i peptide) via an appropriate route (e.g., intraperitoneal injection) over a specified period. Include a vehicle-treated control group.
-
Behavioral Analysis: Conduct behavioral tests to assess cognitive and motor function (e.g., Y-maze for spatial memory, rotarod for motor coordination).
-
Tissue Processing: At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Biochemical and Histological Analysis: Analyze the brain tissue for markers of neurodegeneration, such as levels of hyperphosphorylated tau, neuronal loss, and Cdk5 activity, using techniques like Western blotting and immunohistochemistry.
Conclusion
Both this compound and Cdk5/p25 specific peptide inhibitors present viable strategies for targeting Cdk5 in neurodegenerative diseases. This compound is a highly potent small molecule inhibitor, but its lack of specificity for the pathogenic Cdk5/p25 complex may be a concern for long-term therapeutic use. In contrast, peptide inhibitors like TFP5 and Cdk5i offer a more targeted approach by selectively inhibiting the aberrant Cdk5/p25 complex. The extensive preclinical data supporting the efficacy of these peptides in various neurodegenerative models, coupled with their specificity, makes them highly promising candidates for further development. The choice between these inhibitors will ultimately depend on the specific research or therapeutic context, balancing the need for high potency with the desire for target specificity and a favorable safety profile.
References
- 1. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. rawamino.com [rawamino.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.3. Cell Viability Assay [bio-protocol.org]
A Head-to-Head Comparison of Cdk5-IN-3 and Flavopiridol for Kinase-Targeted Research
This guide provides a detailed, data-driven comparison between the selective Cyclin-dependent kinase 5 (Cdk5) inhibitor, Cdk5-IN-3, and the broad-spectrum CDK inhibitor, flavopiridol (alvocidib). The objective is to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their experimental needs, based on target specificity, cellular effects, and mechanism of action.
Introduction and Overview
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are critical regulators of cellular processes, including cell cycle progression and transcription.[1] Their dysregulation is a hallmark of diseases like cancer, making them attractive therapeutic targets.
Flavopiridol (Alvocidib) was the first CDK inhibitor to enter human clinical trials.[2][3] It is a potent, semi-synthetic flavonoid that acts as a competitive inhibitor of the ATP-binding site on multiple CDKs, leading to cell cycle arrest and apoptosis.[4] Its broad-spectrum activity has established it as a powerful anti-cancer agent, though this lack of specificity can contribute to toxicity.[5]
In contrast, This compound belongs to a class of inhibitors designed for high selectivity toward Cdk5. Cdk5 is an atypical member of the CDK family, primarily active in post-mitotic neurons where it is regulated by non-cyclin activators p35 and p39.[6][7] While crucial for neurodevelopment, its hyperactivity, often triggered by the cleavage of p35 to the more stable p25, is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][10] Selective inhibitors are therefore invaluable tools for studying the specific pathological roles of Cdk5 without the confounding effects of inhibiting cell-cycle CDKs.
This guide will compare these two compounds based on their kinase selectivity, cellular activity, and the signaling pathways they modulate.
Mechanism of Action and Target Signaling Pathways
The fundamental difference between this compound and flavopiridol lies in their target selectivity, which dictates their cellular effects and therapeutic applications.
This compound: Selective Inhibition of the Cdk5 Pathway
This compound is designed to selectively inhibit Cdk5. In physiological conditions, Cdk5 binds to its activator p35, which localizes the kinase to the cell membrane.[9] This complex is crucial for neuronal migration, neurite outgrowth, and synaptic plasticity.[7][11] Under conditions of neurotoxic stress, intracellular calcium influx activates the protease calpain, which cleaves p35 into a more stable and mislocalized fragment, p25.[12] The resulting Cdk5/p25 complex becomes hyperactive, leading to the aberrant phosphorylation of substrates like the Tau protein and Amyloid Precursor Protein (APP), contributing directly to the pathology of Alzheimer's disease.[8][10]
By selectively blocking Cdk5, this compound allows for the precise investigation of these pathways, both in normal neuronal function and in disease models.
Flavopiridol: Broad-Spectrum Inhibition of Cell Cycle and Transcription
Flavopiridol is a pan-CDK inhibitor, potently targeting multiple members of the family.[13] Its anti-cancer effects are primarily driven by two mechanisms:
-
Cell Cycle Arrest: By inhibiting CDK1, CDK2, CDK4, and CDK6, flavopiridol blocks cell cycle progression at both the G1/S and G2/M transitions.[4] This prevents cancer cell proliferation.
-
Transcriptional Inhibition: Flavopiridol is a particularly potent inhibitor of CDK9 (a component of P-TEFb), which is required for transcriptional elongation.[14][15] Inhibition of CDK9 leads to decreased levels of short-lived anti-apoptotic proteins (e.g., Mcl-1), triggering apoptosis in cancer cells.[16]
This multi-pronged attack makes flavopiridol effective against a wide range of tumor types, but its action is not specific to any single CDK.[13]
Quantitative Data Comparison
The following tables summarize the quantitative differences in kinase inhibition and cellular activity. Data for a representative selective Cdk5 inhibitor (Compound 30 from Dar et al., 2018) is used to illustrate the profile of a Cdk5-selective compound, as comprehensive public data for this compound is limited.
Table 1: Kinase Selectivity Profile
This table compares the inhibitory constants (Ki) or IC50 values of a selective Cdk5 inhibitor against flavopiridol across a panel of cyclin-dependent kinases. Lower values indicate higher potency.
| Kinase Target | Selective Cdk5 Inhibitor (Compound 30) Ki (µM) | Flavopiridol IC50 (nM) |
| Cdk5/p25 | 0.8 [17] | 86 [15] |
| Cdk1/CycB | > 10[17] | 30[13] |
| Cdk2/CycA | 3.4[17] | 40[13] |
| Cdk4/CycD1 | > 10[17] | 20-40[13] |
| Cdk6/CycD3 | > 10[17] | 60[13] |
| Cdk9/CycT1 | > 10[17] | 3 - 20 [13][15] |
Data clearly shows that while flavopiridol inhibits a broad range of CDKs with high potency, the selective inhibitor is significantly more specific for Cdk5/p25, with minimal activity against other major CDKs.
Table 2: In Vitro Cellular Activity
This table presents the cytotoxic or growth-inhibitory effects of the inhibitors on different human cell lines, highlighting their distinct therapeutic potentials.
| Cell Line (Cancer Type) | Selective Cdk5 Inhibitor (Compound 30) GI50 (µM) | Flavopiridol IC50 (nM) |
| MV4-11 (Acute Myeloid Leukemia) | 2.28[17] | Not Reported |
| HCT116 (Colon Carcinoma) | Not Reported | 13[13] |
| A2780 (Ovarian Carcinoma) | Not Reported | 15[13] |
| PC3 (Prostate Carcinoma) | Not Reported | 10[13] |
| Mia PaCa-2 (Pancreatic Carcinoma) | Not Reported | 36[13] |
The potent, nanomolar-range cytotoxicity of flavopiridol across various cancer cell lines is consistent with its role as a broad anti-proliferative agent.[13] The selective Cdk5 inhibitor shows micromolar activity in a leukemia cell line known to be sensitive to Cdk5 inhibition, demonstrating its more targeted application.[17]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and should be optimized for specific experimental systems.
Protocol 1: In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Objective: To quantify the potency of this compound or flavopiridol against a specific CDK/cyclin complex.
Materials:
-
Recombinant human kinase (e.g., Cdk5/p25, Cdk2/CycA)
-
Kinase-specific substrate (e.g., Histone H1, Rb peptide)
-
Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[18][19]
-
ATP solution, including [γ-³²P]-ATP for radiometric detection
-
Test inhibitors (this compound, flavopiridol) at serial dilutions
-
P81 phosphocellulose paper or similar capture medium
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mix containing the kinase buffer, recombinant kinase, and substrate.
-
Aliquot the reaction mix into tubes or a 96-well plate.
-
Add serial dilutions of the test inhibitor (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]-ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity following treatment with an inhibitor.[20][21]
Objective: To determine the effect of this compound or flavopiridol on the viability of a specific cell line.
Materials:
-
Human cell line of interest (e.g., SH-SY5Y neuroblastoma, MCF-7 breast cancer)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test inhibitors at serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[21]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[22]
-
Microplate spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[23]
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[23]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20][21]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm.[22]
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC50 or GI50 value.
Summary and Recommendations
The choice between a selective Cdk5 inhibitor like this compound and a broad-spectrum inhibitor like flavopiridol depends entirely on the research question.
Choose a selective Cdk5 inhibitor (e.g., this compound) when:
-
The primary goal is to investigate the specific physiological or pathological roles of Cdk5.
-
The experimental system is in post-mitotic cells, such as neurons, where cell-cycle inhibition is a confounding factor.
-
Researching neurodegenerative diseases where Cdk5 hyperactivity is a known driver.[10]
Choose flavopiridol when:
-
The goal is to induce potent cell cycle arrest and apoptosis in proliferating cancer cells.[13]
-
Investigating the effects of broad, multi-CDK inhibition.
-
A positive control for a potent, transcription-inhibiting anti-cancer agent is needed.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholar.usuhs.edu [scholar.usuhs.edu]
- 4. Page loading... [guidechem.com]
- 5. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Three decades of Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Navigating the Safe Disposal of Cdk5-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Cdk5-IN-3, a potent and selective CDK5 inhibitor. Adherence to these procedures is critical for personnel safety and environmental protection.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference. This information is vital for understanding the compound's characteristics and potential hazards.
| Property | Value |
| CAS Number | 2639542-32-6[1] |
| Molecular Formula | C22H26N4O[1][2] |
| Molecular Weight | 362.47 g/mol [1][2] |
| Storage (Powder) | -20°C[1] |
| Storage (in Solvent) | -80°C[1] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Key precautionary statements include:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste management.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1]
-
If there is a risk of inhalation of dust or aerosols, a suitable respirator should be used.[1]
2. Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Handle the compound only in areas with appropriate exhaust ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
3. Spill Management:
-
In the event of a spill, immediately evacuate personnel to safe areas.[1]
-
Use full personal protective equipment during cleanup.[1]
-
Avoid breathing vapors, mist, dust, or gas.[1]
-
Ensure adequate ventilation.[1]
-
Prevent the product from entering drains, water courses, or the soil.[1]
-
Collect spillage in a safe and timely manner.[1]
4. Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, gloves), in a designated, properly labeled, and sealed hazardous waste container.
-
Store the waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Keep the container tightly sealed.[1]
5. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from preparation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Cdk5-IN-3
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of the potent CDK5 inhibitor, Cdk5-IN-3. This document provides immediate access to critical safety protocols, operational workflows, and disposal instructions to ensure a safe laboratory environment and maintain experimental integrity.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound, based on the Safety Data Sheet (SDS). Adherence to these guidelines is crucial to minimize exposure risk.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and clothing from contamination. |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols.[1] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for working with this compound, ensuring a systematic and safe workflow from material receipt to waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
